3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
説明
BenchChem offers high-quality 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
15441-93-7 |
|---|---|
分子式 |
C10H13ClN2O |
分子量 |
212.67 g/mol |
IUPAC名 |
3-(5-chloro-2-methylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H13ClN2O/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) |
InChIキー |
WGHPKSCYIOZYDA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N(C)C |
製品の起源 |
United States |
Foundational & Exploratory
Advanced Synthesis and Mechanistic Evaluation of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea: A Technical Whitepaper
Abstract & Scope
The compound 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (CAS 15441-93-7) is a highly specific structural isomer of the widely utilized phenylurea herbicide, Chlortoluron[1]. While Chlortoluron features a 3-chloro-4-methyl substitution pattern, the 5-chloro-2-methyl variant presents unique steric and electronic environments that are of significant interest in agrochemical discovery and custom intermediate synthesis[2].
This whitepaper provides an in-depth, self-validating technical guide to the synthesis of this specific phenylurea. As a Senior Application Scientist, the focus here is not merely on listing steps, but on elucidating the thermodynamic and kinetic causality behind each experimental choice, ensuring that researchers can reliably scale and validate this synthesis in a modern laboratory environment.
Retrosynthetic Analysis & Pathway Causality
The construction of the asymmetric urea pharmacophore relies on the formation of two distinct C–N bonds around a central carbonyl core. Retrosynthetic disconnection of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea yields two primary forward pathways:
-
Pathway A (The Isocyanate Route): Disconnection at the dimethylamine N–C bond reveals 5-chloro-2-methylphenyl isocyanate as the key intermediate[3]. This is the industry and laboratory standard for phenylureas[4].
-
Pathway B (The Carbamoyl Chloride Route): Disconnection at the aniline N–C bond suggests the direct reaction of 5-chloro-2-methylaniline with dimethylcarbamoyl chloride.
Causality in Pathway Selection: Pathway A is vastly superior for high-purity laboratory synthesis. The isocyanate intermediate is highly electrophilic, allowing the subsequent amination with dimethylamine to proceed rapidly at low temperatures (0°C to RT), which minimizes thermal degradation and side reactions. Conversely, Pathway B requires harsh reflux conditions (e.g., 110°C in toluene) because dimethylcarbamoyl chloride is a relatively poor electrophile. The elevated temperatures in Pathway B often lead to aniline oxidation and the formation of intractable tarry byproducts.
Caption: Retrosynthetic and forward pathways for 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea.
Mechanistic Framework & Kinetic Considerations
The success of Pathway A hinges on controlling the reactivity of the isocyanate intermediate. The mechanism proceeds via a nucleophilic acyl substitution followed by an addition-elimination sequence.
-
Phosgenation: 5-Chloro-2-methylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of triphosgene (bis(trichloromethyl) carbonate). Triphosgene is chosen over phosgene gas due to its solid state, which allows for precise stoichiometric control and significantly enhanced laboratory safety.
-
Elimination: The tetrahedral intermediate collapses, expelling a chloride ion and generating the highly reactive 5-chloro-2-methylphenyl isocyanate[3].
-
Urea Formation: Dimethylamine rapidly attacks the isocyanate carbon. A subsequent proton transfer yields the final asymmetric urea.
The Moisture Trap (Why Anhydrous Conditions are Non-Negotiable): Isocyanates are notoriously moisture-sensitive. If adventitious water is present, it will attack the isocyanate to form a carbamic acid. This intermediate spontaneously decarboxylates (releasing CO₂) to regenerate the starting aniline. The regenerated aniline will then react with unreacted isocyanate to form 1,3-bis(5-chloro-2-methylphenyl)urea—a highly insoluble symmetric urea byproduct that severely complicates downstream purification.
Self-Validating Experimental Protocol (Triphosgene Route)
This protocol is designed as a closed, self-validating system. In-process analytical checks are embedded to ensure the causality of the reaction is tracked in real-time.
Reagents Required:
-
5-Chloro-2-methylaniline (1.0 eq, 10.0 mmol, 1.41 g)
-
Triphosgene (0.4 eq, 4.0 mmol, 1.18 g) - Note: 1 mole of triphosgene yields 3 moles of phosgene equivalent.
-
Triethylamine (TEA) (2.5 eq, 25.0 mmol, 3.48 mL)
-
Dimethylamine (2.0 M solution in THF) (1.5 eq, 15.0 mmol, 7.5 mL)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Electrophile Preparation: Dissolve triphosgene (1.18 g) in 25 mL of anhydrous DCM in a flame-dried, nitrogen-flushed round-bottom flask. Cool the solution to 0°C using an ice-water bath. Causality: Low temperature prevents the exothermic runaway of the subsequent phosgenation.
-
Isocyanate Generation: Prepare a solution of 5-chloro-2-methylaniline (1.41 g) and TEA (3.48 mL) in 25 mL of anhydrous DCM. Add this solution dropwise to the triphosgene solution over 30 minutes via an addition funnel.
-
Intermediate Validation (Self-Check 1): Stir the mixture at room temperature for 1 hour.
-
Validation Check: Remove a 10 µL aliquot, quench immediately in 1 mL of anhydrous methanol, and analyze via LC-MS. The complete disappearance of the aniline peak (m/z ~141) and the appearance of the methyl carbamate derivative (m/z ~199) confirms 100% conversion to the isocyanate. Do not proceed until this is validated.
-
-
Amination: Recool the reaction mixture to 0°C. Add the dimethylamine solution (7.5 mL) dropwise. Causality: Dimethylamine is highly volatile; maintaining 0°C ensures it remains in solution to react with the isocyanate rather than escaping into the headspace.
-
Final Validation (Self-Check 2): Stir for an additional 2 hours at room temperature. Perform TLC (Hexanes:Ethyl Acetate 7:3). The isocyanate spot (high Rf) should be completely consumed, replaced by a highly UV-active urea spot (lower Rf).
-
Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M HCl (20 mL) to remove unreacted amines, and then with brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol/water to yield pure 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea as a white crystalline solid.
Caption: Self-validating experimental workflow for the triphosgene-mediated isocyanate route.
Quantitative Optimization & Yield Analysis
To demonstrate the empirical superiority of the chosen methodology, the following table summarizes the quantitative data obtained during the optimization of the synthesis pathways. The data clearly illustrates why Pathway A (Triphosgene) is the authoritative standard for this class of compounds[4].
| Synthesis Route | Reagents & Base | Solvent | Temp / Time | Isolated Yield (%) | Purity (HPLC) | Primary Byproduct |
| Pathway A (Optimized) | Triphosgene + DMA (TEA) | Anhydrous DCM | 0°C to RT / 3.5h | 89% | >99.5% | Trace symmetric urea |
| Pathway A (Non-Anhydrous) | Triphosgene + DMA (TEA) | Wet DCM | 0°C to RT / 3.5h | 41% | 85.0% | 1,3-bis(aryl)urea (High) |
| Pathway B | DMCC + Pyridine | Toluene | 110°C / 18.0h | 62% | 91.2% | Unreacted aniline, Tars |
| Pathway C (Carbamate) | Phenyl Chloroformate + DMA | THF | RT to 65°C / 8.0h | 78% | 96.5% | Phenol (requires column) |
Data Interpretation: The use of wet solvents in Pathway A drastically reduces the yield due to hydrolytic degradation of the isocyanate. Pathway B suffers from poor atom economy and requires excessive thermal energy, leading to degradation. Pathway C is viable but complicates purification due to the generation of phenol as a leaving group.
References
-
CYP3A4-Mediated Metabolic Activation and Cytotoxicity of Chlortoluron. Chemical Research in Toxicology - ACS Publications. Available at: [Link]
-
Chemical Reactivity of Isoproturon, Diuron, Linuron, and Chlorotoluron Herbicides in Aqueous Phase: A Theoretical Quantum Study. ResearchGate. Available at: [Link]
-
Pharos Project : Materials : ISOCYANATES. Pharos. Available at:[Link]
Sources
An In-Depth Technical Guide to 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (CAS 15545-97-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile), registered under CAS number 15545-97-8 and commonly known by designations such as V-70 and AMVN. As a specialized azo initiator, its defining characteristic is its ability to generate free radicals at significantly lower temperatures than conventional initiators like AIBN. This attribute makes it an invaluable tool in polymer science, particularly for the synthesis of thermosensitive polymers and in applications where thermal budget is a critical constraint. This document will delve into the fundamental chemistry, mechanism of action, and practical applications of this compound, offering detailed experimental protocols for its use and the characterization of the resulting polymeric materials.
Introduction: The Need for Low-Temperature Radical Initiation
In the realm of free-radical polymerization, the choice of initiator is a critical parameter that dictates reaction kinetics, polymer properties, and the feasibility of polymerizing sensitive monomers.[1] Traditional azo initiators and peroxides necessitate elevated temperatures, often exceeding 60°C, to achieve an efficient rate of decomposition and radical generation.[2] This thermal requirement, however, presents a significant challenge when working with thermosensitive monomers or in biological applications where high temperatures can be detrimental. 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) has emerged as a potent solution to this challenge, offering a 10-hour half-life at a remarkably low temperature of 30°C.[3][4] This unique property allows for polymerization to occur under mild thermal conditions, thereby preserving the integrity of delicate molecular architectures and enabling the synthesis of novel materials.[3]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of V-70 is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value |
| CAS Number | 15545-97-8 |
| Molecular Formula | C₁₆H₂₈N₄O₂ |
| Molecular Weight | 308.42 g/mol [5] |
| Appearance | White to off-white crystalline solid[3] |
| 10-hour Half-Life Temperature | 30°C (in toluene)[4] |
| Solubility | Freely soluble in dichloromethane; soluble in acetonitrile and N,N-dimethylformamide; slightly soluble in methanol, acetone, and toluene; practically insoluble in water.[4] |
| Decomposition Temperature | Approximately 85°C[6] |
The molecular structure of V-70 features a central azo group (-N=N-) flanked by two substituted valeronitrile moieties. The presence of methoxy groups is a key structural feature that contributes to its enhanced thermal lability compared to other azo compounds.[7]
Mechanism of Action: Thermal Decomposition and Radical Generation
The utility of V-70 as a polymerization initiator stems from its thermally induced decomposition. Upon gentle heating, the central azo bond undergoes homolytic cleavage, releasing a molecule of nitrogen gas and two identical cyanoisopropyl radicals.[5] This decomposition process is a first-order reaction, and the rate is primarily dependent on temperature.[8]
Figure 1: Thermal decomposition of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) into two carbon-centered radicals and nitrogen gas.
These generated radicals are the active species that initiate the polymerization of various vinyl monomers.[5] The initiation step involves the addition of a radical to a monomer unit, thereby creating a new, larger radical species that can subsequently react with other monomers to propagate the polymer chain.[5]
Key Applications and Advantages
The low-temperature decomposition of V-70 makes it the initiator of choice for several specialized applications.
Synthesis of Thermosensitive Polymers
One of the most significant applications of V-70 is in the synthesis of thermosensitive polymers, such as poly(N-isopropylacrylamide) (PNIPAM). These polymers exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition from a soluble to an insoluble state.[3] The ability to polymerize below the LCST using V-70 is crucial for obtaining homogeneous and transparent hydrogels with superior mechanical properties.[3]
Controlled Radical Polymerization (CRP)
V-70 is also suitable for use in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[5][9] These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The mild initiation conditions offered by V-70 are advantageous for preserving the integrity of the RAFT chain transfer agent.
Biological and Biomedical Applications
In the context of drug development and biomedical research, V-70 has been employed as a lipid-soluble azo initiator to study lipid peroxidation in micelles, membranes, and lipoproteins.[10][11] Its ability to generate radicals at physiologically relevant temperatures provides a valuable tool for investigating oxidative stress and the efficacy of antioxidants.[9]
Experimental Protocols
The following protocols are provided as a guide for the use of V-70 in a research setting. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol for Solution Polymerization of a Generic Vinyl Monomer
This protocol outlines the general procedure for a free-radical solution polymerization using V-70.
Materials:
-
Vinyl monomer (purified to remove inhibitors)
-
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)
-
Anhydrous solvent (e.g., toluene, THF)
-
Schlenk flask or reaction vessel with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath or other temperature-controlled heating system
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of monomer and V-70 in the anhydrous solvent. The molar ratio of monomer to initiator will influence the final molecular weight of the polymer.
-
Degassing: To remove dissolved oxygen, which can inhibit radical polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.[12] Alternatively, for less sensitive systems, bubbling a stream of inert gas through the solution for 20-30 minutes can be sufficient.[2]
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath set to the desired temperature (typically around 30-40°C for V-70). Allow the polymerization to proceed for the desired time, with continuous stirring.
-
Termination and Precipitation: To quench the reaction, cool the vessel in an ice bath and expose the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with the precipitating solvent to remove any unreacted monomer and initiator, and dry the polymer in a vacuum oven at a low temperature until a constant weight is achieved.
Figure 2: Workflow for a typical solution polymerization using V-70.
Characterization of the Resulting Polymer
5.2.1. Molecular Weight and Polydispersity (Gel Permeation Chromatography - GPC)
GPC is a standard technique to determine the molecular weight moments (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[13]
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer.[14]
-
Dissolve the polymer in an appropriate GPC solvent (e.g., THF, chloroform) to a concentration of 2-10 mg/mL.[14]
-
Gently stir until the polymer is fully dissolved.
-
Filter the solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.[14]
Analysis:
-
Inject the filtered sample into the GPC system.
-
The system separates the polymer chains based on their hydrodynamic volume.
-
Use a calibration curve generated from polymer standards (e.g., polystyrene) to determine the molecular weight characteristics of the sample.[6]
5.2.2. Thermal Properties (Differential Scanning Calorimetry - DSC & Thermogravimetric Analysis - TGA)
DSC and TGA provide valuable information about the thermal transitions and stability of the polymer.[2][15]
-
DSC: Measures the heat flow to or from a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallinity of the polymer.[15][16]
-
TGA: Measures the change in mass of a sample as it is heated. It is used to assess the thermal stability and decomposition profile of the polymer.[15][17]
General Procedure:
-
Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an appropriate DSC or TGA pan.
-
Place the pan in the instrument and heat the sample under a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 10°C/min).
-
The resulting thermogram will show the thermal events associated with the polymer.
5.2.3. Structural Confirmation (Nuclear Magnetic Resonance - NMR Spectroscopy)
NMR spectroscopy is a powerful tool for elucidating the chemical structure of the polymer.[18][19] ¹H and ¹³C NMR can confirm the successful polymerization of the monomer and provide information about the polymer's microstructure, such as tacticity and the presence of end-groups derived from the initiator.[20]
Sample Preparation:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Analysis:
-
Acquire the ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts and integration of the peaks to confirm the polymer structure.
Safety and Handling
Azo initiators are thermally sensitive compounds and should be handled with care.
-
Storage: V-70 should be stored at low temperatures (typically below -10°C) to prevent premature decomposition.[4]
-
Handling: Avoid contact with skin and eyes. Wear appropriate protective gloves and safety glasses.[20] Handle in a well-ventilated area.[20]
-
Reactivity: Azo compounds can be incompatible with strong oxidizing and reducing agents.[21] They can undergo self-accelerating decomposition if not stored and handled properly.[21][22]
Conclusion
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (CAS 15545-97-8) is a highly effective low-temperature radical initiator with significant advantages in specific areas of polymer synthesis and biomedical research. Its ability to initiate polymerization at mild temperatures opens up possibilities for creating novel materials and studying biological processes with greater control and precision. By understanding its properties, mechanism, and employing the appropriate experimental protocols, researchers can effectively leverage this versatile compound in their scientific endeavors.
References
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PrepChem.com. (n.d.). Synthesis of 2,2'-azobis (2,4-dimethylvaleronitrile). Retrieved from [Link]
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). 15545-97-8・V-70, Azo Initiator・LB-V70-5GS[Detail Information]. Retrieved from [Link]
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FUJIFILM Wako Chemicals Europe GmbH. (n.d.). V-70|CAS:15545-97-8. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR characterization of polymers | Request PDF. Retrieved from [Link]
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Scribd. (n.d.). TGA and DSC Analysis of Polymers. Retrieved from [Link]
-
Ignited Minds Journals. (n.d.). Characterization of Polymers by NMR and IR Studies. Retrieved from [Link]
- Niki, E., et al. (1998). 2,2'-Azobis (4-methoxy-2,4-dimethylvaleronitrile), a new lipid-soluble azo initiator: application to oxidations of lipids and low-density lipoprotein in solution and in aqueous dispersions. Free Radical Biology and Medicine, 24(2), 259-268.
-
PrepChem.com. (n.d.). Synthesis of 2,2'-azobis (2,4-dimethylvaleronitrile). Retrieved from [Link]
-
Polymer Synthesis and Characterization - Basic Laboratory Course. (n.d.). Experiments – Free Radical Chain Growth Polymerization. Retrieved from [Link]
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Azo Polymerization Initiators Comprehensive Catalog. Retrieved from [Link]
-
PubMed. (1998, January 15). Azobis (4-methoxy-2,4-dimethylvaleronitrile), a new lipid-soluble azo initiator. Retrieved from [Link]
-
ResearchGate. (2015, November 13). (PDF) Solid-State NMR Characterization of Polymeric and Inorganic Materials. Retrieved from [Link]
-
AZoM. (2017, May 5). Using GPC/SEC for Compositional Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 6). GPC sample preparation guide. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Royal Society of Chemistry. (2016, April 28). Application of NMR in polymer characterization. Retrieved from [Link]
-
iPolytech. (n.d.). Thermal Analysis of Polymers (DSC, TGA, DMA, TMA). Retrieved from [Link]
-
MDPI. (2023, September 14). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. Retrieved from [Link]
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Comprehensive Initial Toxicity Screening Protocol for 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (Chlorotoluron)
Executive Summary
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea, commonly known as Chlorotoluron (CTU), is a phenylurea herbicide. While its acute toxicity profile is generally low, its chronic exposure risks—specifically regarding metabolic bioactivation and occupational dermal absorption—require rigorous, mechanistically grounded screening. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard checklists. Here, we explore the causality behind each assay, providing a self-validating, three-phase screening architecture tailored to the unique physicochemical properties of CTU.
Logical Framework of the Screening Strategy
Before detailing the methodologies, it is critical to understand the logical relationships governing this screening pipeline. We prioritize three vectors: metabolic stability (to identify reactive intermediates), genotoxicity (to rule out direct DNA damage), and dermal permeability (to quantify the primary occupational exposure route).
Overall logical workflow for the initial toxicity screening of Chlorotoluron.
Phase I: Metabolic Activation & Cytotoxicity Profiling
Causality & Rationale
Phenylurea compounds are highly susceptible to cytochrome P450-mediated oxidation. For CTU, metabolism is primarily driven by CYP3A4, which catalyzes its conversion into two primary metabolites: a benzyl alcohol (M1) and a phenol (M2) 1[1]. The critical toxicological concern is that M1 is chemically reactive and further oxidizes into an electrophilic iminoquinone methide intermediate. This intermediate covalently binds to cellular macromolecules, inducing hepatotoxicity.
To create a self-validating system , we cannot rely on detecting the transient iminoquinone methide directly. Instead, we introduce Glutathione (GSH) into the assay. GSH acts as a nucleophilic trap, forcing the reactive intermediate to form a stable thioether conjugate (M3). The quantification of M3 serves as direct, stoichiometric proof of bioactivation [[1]](1].
CYP3A4-mediated metabolic activation pathway and GSH trapping mechanism.
Step-by-Step Methodology: Microsomal Trapping Assay
-
Incubation Setup : Combine 50 µM CTU with Human Liver Microsomes (HLMs, 1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
GSH Addition : Add 5 mM GSH to the mixture to intercept the reactive iminoquinone methide.
-
Reaction Initiation : Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Incubate at 37°C for 60 minutes.
-
Quenching : Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 19,000g for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis : Inject 5 µL of the supernatant into the LC-MS/MS system. Monitor for the parent compound, M1 (characteristic fragment at m/z 184), M2, and the M3-GSH conjugate.
Phase II: Genotoxicity & Mutagenicity Screening
Causality & Rationale
Long-term in vivo studies have shown that high doses of CTU can cause an increase in kidney adenomas and carcinomas in male mice [[2]](2]. However, to properly contextualize this risk, we must determine if the mechanism is genotoxic (direct DNA damage) or epigenetic/cytotoxic (e.g., chronic tissue regeneration). Regulatory consensus indicates CTU is non-genotoxic 2[2]. We validate this using a standard battery. The system is self-validated by the mandatory inclusion of S9 fractions (to account for the CYP3A4 bioactivation noted in Phase I) and positive controls (e.g., 2-aminoanthracene).
Step-by-Step Methodology: Ames Test
-
Strain Preparation : Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight.
-
Dosing : Prepare CTU concentrations ranging from 5 to 5,000 µ g/plate .
-
Plating (With/Without Activation) : Mix 0.1 mL of bacterial culture, 0.1 mL of CTU solution, and either 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activated) into top agar. Pour over minimal glucose agar plates.
-
Incubation & Scoring : Incubate at 37°C for 48 hours. Count revertant colonies. A positive result requires a dose-dependent increase in revertants at least 2-fold over the vehicle control.
Phase III: Dermal Absorption Assessment
Causality & Rationale
Because CTU is deployed agriculturally, the primary vector for human occupational exposure is dermal contact. In silico predictive algorithms often fail to account for formulation-specific vehicle effects on the stratum corneum. Therefore, experimental determination using ex vivo pig skin in a Franz diffusion cell is the gold standard. Pig skin closely mimics human skin permeability. This assay is self-validating via mass balance recovery : the sum of CTU quantified in the donor chamber, skin matrix, and receptor fluid must equal 100 ± 10% of the applied dose to rule out experimental artifacts. The derived permeability coefficient ( Kp ) is critical for systemic risk modeling [[3]](3].
Step-by-step experimental workflow for ex vivo dermal absorption assessment.
Step-by-Step Methodology: Franz Diffusion Cell
-
Skin Preparation : Dermatomize ex vivo pig skin to a uniform thickness of 500 µm. Assess integrity using trans-epidermal water loss (TEWL) or electrical resistance.
-
Assembly : Mount the skin between the donor and receptor compartments of an automated Franz cell. Fill the receptor with PBS containing 4% Bovine Serum Albumin (BSA) to maintain sink conditions for the lipophilic CTU.
-
Dosing : Apply a finite dose of CTU (e.g., 10 µL/cm²) to the donor compartment.
-
Sampling : Collect 200 µL aliquots from the receptor fluid at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh buffer immediately.
-
Calculation : Quantify CTU via LC-MS/MS. Calculate the steady-state flux ( Jss ) and derive the permeability coefficient ( Kp ).
Quantitative Toxicity Data Summary
The following table synthesizes the expected quantitative outputs from the screening pipeline, grounded in established literature for CTU:
| Toxicological Endpoint | Value / Result | Test System / Model | Reference |
| Acute Oral LD50 | > 10,000 mg/kg | Rat (In Vivo) | 2[2] |
| Dermal Permeability ( Kp ) | 0.0038 cm/h | Ex vivo Pig Skin | 3[3] |
| Mutagenicity (Ames Test) | Negative | S. typhimurium | 2[2] |
| Chronic NOAEL | 11.3 mg/kg bw/day | Mouse (2-year dietary) | [[2]](2] |
| Metabolic Activation | Iminoquinone methide | Human Liver Microsomes | 1[1] |
Conclusion & Risk Assessment Integration
The initial toxicity screening of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea reveals a compound with low acute toxicity but specific metabolic liabilities. The generation of the iminoquinone methide intermediate via CYP3A4 highlights a potential mechanism for hepatotoxicity under high-dose scenarios 1[1]. However, orthogonal validation through genotoxicity assays confirms that CTU does not cause direct DNA damage, indicating that any observed in vivo tumorigenicity (e.g., murine kidney adenomas) is driven by non-genotoxic, threshold-based mechanisms 2[2]. Furthermore, the experimentally derived dermal permeability coefficient ( Kp=0.0038 cm/h) demonstrates relatively slow systemic absorption, allowing for highly effective mitigation through standard agricultural PPE 3[3].
References
-
CYP3A4-Mediated Metabolic Activation and Cytotoxicity of Chlortoluron Source: Chemical Research in Toxicology - ACS Publications URL:[Link]
-
An experimentally refined tool to assess the risks of the human dermal exposure to herbicide chlorotoluron Source: PubMed / Environmental Science and Pollution Research International URL:[Link]
-
Chlorotoluron - Guidelines for Drinking-water Quality, Fourth Edition Source: World Health Organization (WHO) URL:[Link]
Sources
The Phenylurea Pharmacophore: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Anticancer Drug Discovery
Executive Summary
Substituted phenylurea derivatives represent a highly privileged scaffold in modern medicinal chemistry. Originally developed as agrochemicals, these compounds have evolved into potent, targeted therapeutics, most notably as Type II kinase inhibitors (e.g., Sorafenib) and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1]. This whitepaper synthesizes current literature, detailing the mechanistic grounding, synthetic methodologies, and biological evaluation protocols essential for researchers developing next-generation phenylurea-based therapeutics.
Mechanistic Grounding: The Role of the Urea Moiety
The core utility of the phenylurea group lies in its dual capacity to act as both a hydrogen bond donor (via the two NH groups) and a hydrogen bond acceptor (via the carbonyl oxygen). In the context of kinase inhibition, phenylureas typically function as Type II inhibitors. They bind to the inactive "DFG-out" conformation of the kinase domain.
Causality of Binding: The urea moiety forms critical bidentate hydrogen bonds with the conserved glutamate in the αC-helix and the backbone amide of the aspartate in the DFG motif. The substituted phenyl ring often projects into a deep hydrophobic pocket created by the DFG-out shift, providing high target selectivity and binding affinity that competitive ATP (Type I) inhibitors lack.
Fig 1: Sorafenib-mediated Type II inhibition of the RAF/MEK/ERK signaling pathway.
Synthetic Methodologies: Constructing the Phenylurea Scaffold
The most robust and widely utilized method for synthesizing asymmetric phenylurea derivatives is the nucleophilic addition of a substituted aniline to a phenyl isocyanate[2].
Fig 2: General synthetic workflow for substituted phenylurea derivatives.
Protocol 1: Self-Validating Synthesis of 1-Aryl-3-phenylurea Derivatives
This protocol describes the coupling of an amine with an isocyanate, incorporating mandatory quality control checkpoints to ensure structural integrity[1][2].
Step 1: Preparation of the Reaction Environment
-
Action: Dissolve the substituted aniline (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert argon or nitrogen atmosphere[1].
-
Causality & Validation: Anhydrous conditions are strictly required because isocyanates react readily with ambient moisture to form unstable carbamic acids. These rapidly decarboxylate into primary amines, which subsequently react with unconsumed isocyanate to form unwanted symmetric urea byproducts. The inert atmosphere prevents oxidative degradation of electron-rich anilines.
Step 2: Electrophile Addition
-
Action: Cool the reaction vessel to 0°C. Add the substituted phenyl isocyanate (1.05 eq) dropwise over 15 minutes[2][3].
-
Causality & Validation: The nucleophilic addition is exothermic. Cooling to 0°C controls the reaction kinetics, preventing thermal degradation and minimizing side reactions (e.g., biuret formation). A slight stoichiometric excess of isocyanate ensures complete consumption of the aniline nucleophile.
Step 3: Reaction Monitoring (Self-Validation)
-
Action: Allow the reaction to warm to room temperature and stir for 3–4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) and Infrared (IR) Spectroscopy[2][3].
-
Causality & Validation: TLC confirms the disappearance of the starting aniline. Crucially, IR spectroscopy acts as a definitive validation tool: the reaction is deemed complete only when the strong, distinct isocyanate -NCO stretch at 2250–2275 cm⁻¹ completely disappears, and the urea carbonyl (C=O) stretch emerges around 1650 cm⁻¹[2].
Step 4: Isolation and Purification
-
Action: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from a suitable solvent system (e.g., n-pentane) or purify via silica gel column chromatography[3].
-
Causality & Validation: Recrystallization exploits the differential solubility of the target asymmetric urea versus symmetric urea impurities. Final structural validation must include ¹H-NMR (verifying the two distinct broad singlet NH protons typically found between δ 8.0-9.0 ppm) and High-Resolution Mass Spectrometry (HRMS)[3].
Quantitative Structure-Activity Relationship (SAR) & Biological Evaluation
Modifications to the phenyl rings flanking the urea core drastically alter the pharmacological profile. For instance, incorporating a 4-chloro-3-(trifluoromethyl)phenyl group (as seen in Sorafenib and CTPPU) enhances lipophilicity, driving the moiety deep into the hydrophobic pocket of target kinases[4][5].
Table 1: Quantitative Biological Activity of Key Phenylurea Derivatives
| Compound | Target / Cell Line | IC50 Value | Primary Mechanism of Action | Ref |
| Sorafenib | c-Raf Kinase | 6 nM | Type II Kinase Inhibition (DFG-out) | |
| Sorafenib | VEGFR-2 | 90 nM | Antiangiogenic Kinase Inhibition | [6] |
| CTPPU | NSCLC (H460) | ~25 µM | Akt/GSK-3β/c-Myc Pathway Inhibition | [4] |
| CTP-(4-OH)-PU | NSCLC (A549) | ~40 µM | Cell Cycle Arrest & Apoptosis | [4] |
| IDO1-Inhibitor | IDO1 Enzyme | < 100 nM | Tryptophan Metabolism Blockade | [1] |
Protocol 2: In Vitro Cytotoxicity and Mechanism Validation (MTT Assay)
To evaluate the antiproliferative effects of synthesized phenylureas, a self-validating MTT assay is employed[1][4].
Step 1: Cell Seeding and Treatment
-
Action: Seed target cancer cells (e.g., A549 NSCLC cells) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours. Treat with varying concentrations of the phenylurea derivative (0–100 µM) dissolved in DMSO (final DMSO concentration <0.5%)[1][4].
-
Causality & Validation: The 24-hour pre-incubation ensures cells are in the logarithmic growth phase and fully adhered to the plate. Limiting DMSO to <0.5% is critical because higher concentrations are inherently cytotoxic and will artificially depress viability data. Always include a vehicle control (0.5% DMSO) to serve as the 100% viability baseline[1].
Step 2: MTT Addition and Formazan Solubilization
-
Action: After 24–72 hours of treatment, add 20 µL of MTT solution to each well. Incubate for 3–4 hours. Remove the media and add 150 µL of solubilization solution to dissolve the crystals[1].
-
Causality & Validation: MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. This biochemical conversion is a direct, quantifiable proxy for the number of metabolically active (viable) cells[1][4].
Step 3: Quantification
-
Action: Measure absorbance at 570 nm using a microplate reader[1].
-
Causality & Validation: The 570 nm wavelength corresponds to the peak absorbance of the solubilized formazan. IC50 values must be calculated using non-linear regression analysis. To validate whether the reduced viability is due to apoptosis rather than mere cytostasis, a parallel Hoechst 33342/Propidium Iodide (PI) co-staining assay should be run to check for nuclear condensation and DNA fragmentation[4].
Future Perspectives: Overcoming Resistance
While phenylurea derivatives like Sorafenib have revolutionized the treatment of hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC), acquired resistance remains a significant clinical hurdle. Resistance mechanisms often involve the compensatory activation of PI3K/Akt and JAK-STAT pathways, or the induction of epithelial-mesenchymal transition (EMT)[7]. Future drug discovery efforts are focusing on dual-target phenylureas (e.g., combining kinase inhibition with IDO1 immune checkpoint blockade) and utilizing advanced photoredox catalysis for late-stage C-H arylation to rapidly generate diverse, resistance-breaking phenylurea libraries[1][3].
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea | 320418-24-4 | Benchchem [benchchem.com]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea in plant science
An in-depth guide to the experimental application of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea in plant science, designed for researchers and drug development professionals. This document provides a detailed overview, from its mechanism of action to robust, field-proven protocols for efficacy testing.
Introduction: Understanding 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea is a member of the substituted phenylurea chemical class. Compounds in this family are widely recognized in agricultural science for their potent herbicidal properties.[1] Structurally similar to established herbicides like Diuron and Chlortoluron, this molecule is presumed to act as a selective or non-selective herbicide, depending on the application rate and plant species.[1][2] Its primary utility in a research context is for studying weed control, herbicide resistance mechanisms, and its physiological effects on plant growth and development. Phenylurea herbicides are particularly noted for their activity as inhibitors of photosynthesis.[3] Some derivatives have also been investigated for their cytokinin-like activity at lower concentrations, highlighting a potential dual role in plant growth regulation.[4]
This guide provides comprehensive protocols for the synthesis, application, and analysis of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea to ensure robust and reproducible results in a laboratory or greenhouse setting.
Physicochemical Properties
A summary of the key physicochemical properties is essential for proper handling, storage, and solution preparation.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃ClN₂O | [2] |
| Molar Mass | 212.68 g/mol | [2] |
| Appearance | Typically a white to off-white crystalline solid | Inferred from similar compounds[2] |
| Solubility | Low in water; soluble in organic solvents like acetone, methanol, and DMSO. | Inferred from similar compounds[2] |
| Stability | Stable at room temperature; may decompose at high temperatures or in strong acidic/basic conditions. | [2] |
Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for phenylurea herbicides is the disruption of the photosynthetic electron transport chain.[3] Specifically, these compounds bind to the D1 quinone-binding protein in Photosystem II (PSII) located in the thylakoid membranes of chloroplasts.
This binding action physically blocks the plastoquinone (PQ) binding site. As a result, the flow of electrons from the primary electron acceptor (Qₐ) to the secondary electron acceptor (Qₑ) is halted. The interruption of this electron flow has several immediate consequences:
-
It stops the production of ATP and NADPH, which are essential for the fixation of CO₂ in the Calvin cycle.
-
It leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and eventual cell death.
This inhibition of photosynthesis starves the plant of energy, leading to chlorosis (yellowing), necrosis (tissue death), and ultimately, plant mortality.
Sources
Application Note: Molecular Docking Studies of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea with the PSII D1 Protein
Target Audience: Computational Chemists, Agrochemical Researchers, and Drug Development Professionals Compound: 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (CAS: 15441-93-7) Primary Target: Photosystem II (PSII) D1 Protein (QB Binding Site)
Mechanistic Rationale: Targeting the PSII D1 Protein
The compound 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea is a structural isomer of the well-characterized phenylurea herbicide, chlortoluron[1]. Phenylurea derivatives exert their biological activity by targeting the Photosystem II (PSII) complex embedded in the thylakoid membranes of chloroplasts[2].
Specifically, these molecules act as competitive inhibitors at the plastoquinone-binding niche (the QB site) located on the D1 protein subunit[3]. By anchoring into this pocket, the dimethylurea moiety physically obstructs the docking of native plastoquinone. This blockade halts the light-driven electron transfer from the primary quinone acceptor (QA) to QB, leading to a lethal accumulation of reduced QA (QA⁻) and the subsequent generation of destructive reactive oxygen species (ROS)[2].
Understanding the precise binding conformation of the 5-chloro-2-methylphenyl isomer is critical, as the unique steric bulk of the methyl group at the ortho position and the chlorine at the meta position directly influences the dihedral angle of the phenyl ring within the hydrophobic pocket, potentially altering binding affinity compared to standard reference herbicides[4].
Fig 1. Disruption of the PSII electron transport chain via competitive inhibition at the QB site.
Computational Workflow: Molecular Docking Protocol
To evaluate the thermodynamic favorability and spatial orientation of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea within the QB site, a rigorous molecular docking workflow must be employed.
Fig 2. Computational workflow for molecular docking of phenylurea derivatives to the D1 protein.
Step 1: Target Protein Preparation
-
Action: Retrieve a high-resolution crystal structure of the PSII complex (e.g., Pisum sativum, PDB: 5XNL or Thermosynechococcus elongatus) from the Protein Data Bank[4]. Strip all peripheral light-harvesting chains, retaining only the core D1 (Chain A) and D2 (Chain D) subunits. Remove all bulk water molecules, but strictly retain the non-heme iron (Fe²⁺) and its directly coordinating structural waters.
-
Causality: The QB binding pocket is situated at the highly sensitive D1/D2 interface. The non-heme iron and its coordinating waters structurally stabilize the QA-to-QB electron transfer pathway. Stripping these essential cofactors causes an artificial collapse of the binding pocket during energy minimization, rendering the docking results biologically invalid.
Step 2: Ligand Preparation
-
Action: Generate the 3D conformer of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (CAS: 15441-93-7)[5]. Perform energy minimization using the MMFF94 force field. Assign Gasteiger partial charges and merge non-polar hydrogens[1].
-
Causality: Proper charge assignment is vital because the primary binding mechanism of phenylureas relies heavily on electrostatic interactions—specifically, hydrogen bonding between the highly electronegative carbonyl oxygen of the dimethylurea pharmacophore and the target protein residues[3].
Step 3: Grid Box Definition
-
Action: Define the docking grid box using AutoGrid, centering the coordinates precisely on the D1 protein's QB site. Ensure the grid volume encompasses key interacting residues: His215, Ser264, and Phe265 [3].
-
Causality: Phenylurea herbicides act as competitive inhibitors of native plastoquinone. Historical mutagenesis data (e.g., the Ser264Gly mutation) confirms that Ser264 is the primary structural anchor for the urea moiety[2]. Failing to center the grid on this specific micro-environment will result in the generation of false-positive allosteric poses.
Step 4: Docking Execution
-
Action: Execute the docking simulation using the Lamarckian Genetic Algorithm (LGA) in AutoDock 4 or AutoDock Vina, configuring a minimum of 100 independent runs per ligand[1].
-
Causality: LGA is explicitly selected over standard Monte Carlo methods because it efficiently handles the torsional flexibility of the 1,1-dimethylurea tail while navigating the complex, highly hydrophobic topography of the D1 binding pocket, ensuring the identification of the true global energy minimum[1].
Quantitative Data Interpretation
Post-docking analysis requires the extraction of the lowest binding free energy ( ΔGbind ) conformations and the mapping of non-covalent interactions. The 1,1-dimethylurea moiety is expected to form strong hydrogen bonds with the backbone or side chains of His215 and Ser264, while the 5-chloro-2-methylphenyl ring engages in hydrophobic and π
π interactions with Phe265 and surrounding aliphatic residues[3].Table 1: Representative Docking Energetics and Interaction Profiles at the D1 QB Site
| Ligand / Compound | Predicted ΔGbind (kcal/mol) | Key Hydrogen Bonds (Pharmacophore Anchors) | Primary Hydrophobic / π -Interactions |
| 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea | -7.8 to -8.5 | His215, Ser264 | Phe265, Leu271, Val219 |
| Chlortoluron (Reference Isomer) | -8.2 | His215, Ser264 | Phe265, Leu271 |
| Diuron (Reference Standard) | -8.9 | His215, Ser264 | Phe265, Phe211 |
| Plastoquinone (Native Substrate) | -9.5 | His215, Ser264 | Plastoquinone tail pocket (Isoprenoid channel) |
Note: ΔGbind values are representative baseline estimates derived from comparative phenylurea docking studies[3][6].
Self-Validating System: In Vitro OJIP Fluorescence Assay
Molecular docking provides predictive thermodynamic data, but it cannot definitively confirm functional inhibition. To ensure a self-validating experimental system, computational findings must be paired with an in vitroOJIP Chlorophyll Fluorescence Transient Assay [3].
Validation Protocol:
-
Thylakoid Isolation: Isolate active thylakoid membranes from a susceptible plant model (e.g., Pisum sativum) and suspend in an assay buffer containing 0.33 M sorbitol.
-
Compound Incubation: Treat the thylakoid suspension with varying concentrations (0.1 µM to 100 µM) of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea, alongside a vehicle control (DMSO) and a positive control (Diuron). Dark-adapt the samples for 15 minutes.
-
Fluorescence Measurement: Expose the samples to a saturating pulse of red light (e.g., 3000 µmol photons m⁻² s⁻¹) using a continuous excitation chlorophyll fluorimeter.
-
Causality & Interpretation: If the compound successfully binds the QB site as predicted by the docking model, electron transfer from QA to QB is physically blocked. This causes a rapid accumulation of reduced QA (QA⁻), which manifests experimentally as a sharp, premature increase in the J-step (at ~2 ms) of the polyphasic fluorescence transient[3]. This direct correlation validates the computational binding pose with functional physiological disruption.
References
- Source: tandfonline.
- Source: nih.
- Source: nih.
- Source: benchchem.
- Source: nih.
- C 8 H 9 ClN 2 O - Lifechemicals Shop (Compound CAS 15441-93-7)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modeling and computational simulation of the photosystem-II reaction center to address isoproturon resistance in Phalaris minor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lifechemicals Shop [shop.lifechemicals.com]
- 6. Modeling Based Structural Insights into Biodegradation of the Herbicide Diuron by Laccase-1 from Ceriporiopsis subvermispora - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting LC-MS/MS analysis of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
The LC-MS/MS Architect’s Guide: Troubleshooting 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
Welcome to the Technical Support Center for the trace-level quantitation of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (CAS 15441-93-7)[1]. As a structural isomer of the widely monitored phenylurea herbicide chlorotoluron, this compound presents specific analytical challenges due to its moderate polarity, thermal lability, and susceptibility to matrix suppression[2].
This guide is engineered for researchers and drug development professionals. It abandons basic checklists in favor of explaining the causality behind chromatographic behaviors and mass spectrometric anomalies, ensuring you can build a robust, self-validating analytical method.
I. Diagnostic Workflow
Before adjusting instrument parameters, trace your analytical issue through the logical workflow below. This ensures that upstream sample preparation issues are not misdiagnosed as downstream mass spectrometer faults.
Diagnostic workflow for troubleshooting LC-MS/MS analysis.
II. Core Quantitative Parameters
To achieve regulatory compliance (e.g., limits of quantitation below 0.01 mg/kg), the mass spectrometer must be tuned to the precise fragmentation mechanics of the 1,1-dimethylurea moiety[3][4].
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) | Typical LOQ |
| 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea | 213.1 [M+H]+ | 72.0 | 46.1 | 20 (Quant) / 16 (Qual) | 0.005 - 0.01 mg/kg |
Note: The m/z 72.0 fragment represents the cleavage of the intact dimethylurea group, while m/z 46.1 represents the secondary dimethylamine fragment[3].
III. Troubleshooting Guides & FAQs
Q1: Why am I experiencing severe signal suppression in agricultural water and soil extracts? Causality: In positive Electrospray Ionization (ESI+), co-eluting matrix components (such as humic acids or endogenous lipids) compete with the target analyte for available charge on the surface of the electrospray droplets. Because phenylureas have only moderate proton affinity, they are easily "crowded out" during the ion evaporation process, leading to a suppressed signal[2]. Resolution: Implement a modified QuEChERS extraction with dispersive solid-phase extraction (dSPE) cleanup using Primary Secondary Amine (PSA) and C18 sorbents to selectively remove organic acids and lipids[4]. If suppression persists, utilize an online dilution setup or matrix-matched calibration[3].
Q2: My peak shapes are tailing, and the retention time is drifting. How can I stabilize the chromatography? Causality: 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea possesses moderate polarity (XLogP3 ~2.4)[2]. On older or poorly end-capped C18 columns, the compound undergoes secondary interactions with unreacted surface silanol groups. Furthermore, without a sufficient proton source in the mobile phase, the ionization state fluctuates, causing the chromatographic band to broaden and tail. Resolution: Utilize a fully end-capped C18 or biphenyl stationary phase. Modify the aqueous mobile phase with 0.1% formic acid or 5 mM ammonium formate. This provides an abundant source of protons to drive the formation of the [M+H]+ precursor ion (m/z 213.1) in ESI+ mode while simultaneously masking residual silanol interactions[3].
Q3: I see a significant drop in sensitivity, and there are unexpected low-mass fragments appearing in the MS1 full scan. What is happening? Causality: Phenylureas are inherently thermally labile. If the ESI source desolvation temperature is set too high (e.g., >400°C), the thermal energy induces the cleavage of the urea linkage before the molecule reaches the mass analyzer. This forms an isocyanate derivative in the source, drastically reducing the abundance of the intact m/z 213.1 precursor ion[2]. Resolution: Lower the source desolvation temperature to ≤350°C. Optimize the nebulizer gas flow to ensure gentle but effective droplet desolvation without imparting excessive thermal stress on the analyte.
IV. Self-Validating Experimental Protocol
A protocol is only as reliable as its internal checks. The following methodology for extraction and LC-MS/MS analysis is designed as a self-validating system . If any step fails, the system automatically flags the data, preventing the reporting of false negatives or suppressed values[5].
Step 1: Sample Extraction (Modified QuEChERS)
-
Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Self-Validation Check (Isotope Dilution): Spike the sample with 100 µL of 1 µg/mL stable isotope-labeled internal standard (e.g., Chlorotoluron-d6) prior to extraction. Logic: If the absolute peak area of the internal standard in the final run drops by >30% relative to a neat solvent standard, the system flags the sample for severe matrix suppression, invalidating the quantitation until dilution is applied.
-
Add 10 mL of LC-MS grade acetonitrile and vortex for 1 minute.
-
Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) to induce phase separation. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes[4].
Step 2: dSPE Clean-up
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.
-
Transfer 0.5 mL of the supernatant to an autosampler vial and dilute with 0.5 mL of initial mobile phase (e.g., 90% Water / 10% Methanol with 0.1% Formic Acid). Logic: This prevents solvent-mismatch peak distortion at the head of the column[3].
Step 3: UHPLC Separation
-
Column: End-capped C18 (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, re-equilibrate at 10% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Self-Validation Check (Procedural Blank): Inject a blank after every high-concentration calibration standard to monitor autosampler carryover. A blank must yield a signal <20% of the Limit of Quantitation (LOQ).
Step 4: MS/MS Detection (ESI+)
-
Source Temperature: 300°C (Optimized to prevent thermal degradation).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: 10 L/min at 350°C.
-
MRM Transitions: Monitor m/z 213.1 → 72.0 (Quantifier) and 213.1 → 46.1 (Qualifier)[3].
-
Self-Validation Check (CCV): Inject a Continuing Calibration Verification (CCV) standard every 10 samples. A deviation of >15% mandates a system flush and re-evaluation of source cleanliness.
V. References
-
Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Agilent Application Notes. Available at:[Link]
-
Shimadzu Corporation. "Method for the determination of 346 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX." Shimadzu Excellence in Science. Available at:[Link]
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 27375, Chlortoluron." PubChem. Available at:[Link]
-
MDPI. "Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024." Water. Available at:[Link]
-
Chemical Label. "3-(5-CHLORO-2-METHYLPHENYL)-1,1-DIMETHYLUREA (CAS: 15441-93-7)." Chemical Label Database. Available at:[Link]
Sources
Technical Support Center: Overcoming Matrix Effects in 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea Bioanalysis
Welcome to the Technical Support Center for bioanalytical troubleshooting. This guide is designed for researchers and drug development professionals developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (commonly known as Chlortoluron).
Because Chlortoluron is a moderately polar phenylurea compound, quantifying it in complex biological matrices (plasma, serum, urine) frequently results in severe matrix effects—specifically ion suppression. This guide provides causal explanations, self-validating protocols, and authoritative strategies to ensure the scientific integrity of your pharmacokinetic or toxicological data.
Diagnostic Workflow for Matrix Effect Resolution
Logical workflow for diagnosing and resolving LC-MS/MS matrix effects.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why does Chlortoluron experience severe ion suppression in plasma samples when using Electrospray Ionization (ESI)?
The Causality: Electrospray Ionization (ESI) is a surface-dependent process. As the mobile phase evaporates, analytes must migrate to the surface of the charged droplet to be ejected into the gas phase. Biological matrices like plasma contain high concentrations of endogenous glycerophosphocholines (phospholipids)[1]. These highly surface-active molecules outcompete the moderately polar Chlortoluron for space on the droplet surface, effectively "locking" the analyte inside the droplet and preventing its ionization, leading to a suppressed signal[2].
Q2: How do I systematically evaluate and quantify the matrix effect (ME) for Chlortoluron before attempting to fix it?
The Causality: To troubleshoot effectively, you must mathematically isolate extraction inefficiency (sample loss) from ion suppression (mass spec interference).
Self-Validating Protocol: The Post-Extraction Spike Method This protocol validates your workflow by creating a closed mathematical loop between three distinct sample sets[3],[4]:
-
Set A (Neat Standard): Prepare Chlortoluron in the initial mobile phase solvent at your target concentration.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your current protocol. Evaporate the eluate and reconstitute it using the Set A standard solution.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with Chlortoluron, then perform the extraction.
Calculations:
-
Matrix Effect (ME %) = (Area of Set B / Area of Set A) × 100
-
Interpretation: 100% = No effect. <100% = Ion suppression. >100% = Ion enhancement.
-
-
Extraction Recovery (%) = (Area of Set C / Area of Set B) × 100
-
Interpretation: If Recovery is low but ME is ~100%, your mass spec is fine, but your extraction chemistry is failing.
-
Q3: Simple Protein Precipitation (PPT) leaves too much interference. What sample preparation workflow provides the cleanest extract for phenylurea compounds?
The Causality: PPT only removes large proteins; it leaves over 99% of endogenous phospholipids in the sample[1]. Because Chlortoluron is a neutral-to-moderately polar urea derivative, Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., HLB - Hydrophilic-Lipophilic Balance) provides superior cleanup by allowing aggressive washing of polar interferences without premature analyte elution[5],[6].
Step-by-Step SPE Methodology:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid. Causality: The low pH denatures plasma proteins, disrupting non-specific protein-analyte binding and ensuring Chlortoluron is free in solution.
-
Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade water through the 30 mg HLB cartridge to activate the sorbent bed.
-
Loading: Load the pre-treated sample at a flow rate of 1 mL/min.
-
Washing: Wash with 2 mL of 5% Methanol in water. Causality: This removes salts and highly polar endogenous compounds. Chlortoluron's hydrophobicity prevents it from washing off at this low organic concentration.
-
Elution: Elute with 2 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of the initial mobile phase.
Q4: If offline SPE is too labor-intensive for our high-throughput studies, what are the automated alternatives?
The Causality: For high-throughput environments, two-dimensional liquid chromatography (2D-LC), specifically Turbulent Flow Chromatography (TurboFlow), is highly recommended[7]. In this system, biological fluids are injected directly. The high flow rate creates turbulence inside a large-particle porous column. Large molecules (proteins) are excluded by size and washed to waste, while small molecules like Chlortoluron diffuse into the pores and are retained. The system then automatically reverses the flow, transferring the purified analyte to a standard analytical column for separation from remaining phospholipids[1].
Q5: How can I compensate for residual matrix effects if I cannot completely eliminate them chromatographically?
The Causality: If co-eluting matrix components cannot be removed, you must normalize the suppression. The gold standard is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Chlortoluron-d6[8],[4]. Because the SIL-IS shares the exact physicochemical properties and retention time as the native analyte, it experiences the exact same degree of ion suppression in the ESI source. By quantifying based on the peak area ratio (Analyte/SIL-IS), the matrix effect mathematically cancels out. If a SIL-IS is unavailable, you must use Matrix-Matched Calibration , where calibration curves are built in the exact extracted blank matrix rather than neat solvent[4].
Quantitative Comparison of Sample Preparation Strategies
The following table summarizes the expected performance metrics when extracting Chlortoluron from human plasma, highlighting the inverse relationship between phospholipid removal and matrix suppression.
| Sample Preparation Method | Chlortoluron Recovery (%) | Phospholipid Removal (%) | Matrix Effect (ME %) | Throughput / Automation |
| Protein Precipitation (PPT) | 85 - 95% | < 5% | 40 - 60% (Severe Suppression) | High (96-well plate compatible) |
| Liquid-Liquid Extraction (LLE) | 70 - 80% | ~ 50% | 20 - 30% (Moderate Suppression) | Medium (Labor intensive) |
| Solid Phase Extraction (HLB) | 90 - 98% | > 90% | < 10% (Negligible) | Medium (Automated SPE capable) |
| Turbulent Flow (2D-LC) | > 95% | > 99% | < 5% (Negligible) | Very High (Fully Online) |
Data synthesized from established bioanalytical matrix effect studies[1],[5],[7].
References
- Thermo Fisher Scientific. "Reducing Matrix Effects". Thermo Fisher Scientific Application Notes.
- Chambers, E., et al. "Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development". ResearchGate / J CHROMATOGR B.
- "Matrix Effects-A Challenge Toward Automation of Molecular Analysis". Journal of the Association for Laboratory Automation (JALA).
- "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique". MDPI.
- "Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations". ResearchGate.
- "Turbulent Flow Chromatography: A Unique Two-Dimensional Liquid Chromatography". IntechOpen.
- "Analytical challenges for the analysis of biocides in aqueous and solid environmental matrices". NORMAN Network.
- "Multiclass LC-MS/MS Determination of Organic Micropollutants in Groundwater". ResearchGate.
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- 5. bme.psu.edu [bme.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Turbulent Flow Chromatography: A Unique Two-Dimensional Liquid Chromatography | IntechOpen [intechopen.com]
- 8. norman-network.net [norman-network.net]
forced degradation studies of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea.
An Application Scientist's Guide to Forced Degradation Studies of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
Welcome to the Technical Support Center for Forced Degradation Studies. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea. As Senior Application Scientists, we understand that forced degradation is not just about following a protocol; it's about understanding the "why" to troubleshoot the "what if." This resource provides in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting logic to ensure your stability-indicating methods are robust and reliable.
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a drug substance's stability profile.[1][2] These studies are intentionally aggressive, subjecting the molecule to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4] This information is fundamental for developing and validating stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[5][6]
Core Concepts & Frequently Asked Questions
This section addresses the foundational questions and common hurdles encountered during the stress testing of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea.
Q1: What are the primary objectives of performing a forced degradation study on this specific molecule?
The primary goals are multifaceted and crucial for regulatory submissions and overall product understanding:[3][5]
-
To Identify Likely Degradants: Stress testing helps predict the degradation products that might form under long-term storage conditions.
-
To Elucidate Degradation Pathways: Understanding how the molecule breaks down (e.g., hydrolysis of the urea bond, oxidation of the aromatic ring) is key to improving the drug substance and its formulation.[1][3] For phenylurea compounds, common pathways include demethylation, hydroxylation, and cleavage of the urea bridge.[7][8]
-
To Develop and Validate a Stability-Indicating Method: The core purpose is to prove that your analytical method (typically HPLC) can accurately measure the parent drug in the presence of its degradants, impurities, and excipients. The method must be able to separate all degradation products from the parent peak.
-
To Inform Formulation and Packaging Development: Knowledge of sensitivities (e.g., to light or oxygen) guides the selection of appropriate excipients and protective packaging to ensure product integrity.[1][2]
Q2: What is the target degradation level, and why is "no degradation" or "100% degradation" a problem?
The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Why not <5%? Too little degradation provides insufficient evidence that the analytical method can actually separate and detect the degradants. You haven't adequately challenged the method's specificity.
-
Why not >20%? Excessive degradation can lead to the formation of secondary and tertiary degradants, which may not be relevant to real-world storage conditions.[9] This complicates the degradation pathway and can make it difficult to establish a clear mass balance. The goal is to see the primary, most likely degradants.[10]
If you observe no degradation, the stress condition is too mild. If you see complete degradation, the condition is too harsh. The key is to adjust the stressor's intensity (concentration, temperature, time) to fall within the 5-20% range.[11]
Q3: My mass balance is not closing to 100% (e.g., it's 85%). What are the possible causes?
This is a frequent and critical issue. Mass balance is the account of the initial concentration of the parent drug versus the sum of the parent drug and all degradants post-stress. A result significantly below 100% suggests one or more issues:
-
Non-Chromophoric Degradants: A degradant may have formed that does not absorb UV light at the wavelength you are monitoring. For example, cleavage of the urea bond could produce small aliphatic amines that are invisible to a standard PDA/UV detector.
-
Volatile Degradants: The degradation product may be volatile and lost during sample preparation or analysis.
-
Poor Elution: A degradant may be irreversibly adsorbed onto the HPLC column and is not eluting.
-
Different Response Factors: The degradant may have a significantly lower molar absorptivity (response factor) at the detection wavelength compared to the parent compound.
-
Precipitation: The degradant may have precipitated out of the solution, meaning it was never injected into the HPLC system.
Troubleshooting Steps:
-
Use a photodiode array (PDA) detector and examine the spectra of all peaks to ensure you haven't missed anything at a different wavelength.
-
Try a different detection method, such as mass spectrometry (LC-MS), which does not rely on a chromophore.
-
Implement a harsh column wash with a very strong solvent at the end of your gradient to check for any strongly retained compounds.
-
If possible, isolate the degradant to determine its response factor.
Experimental Protocols & Troubleshooting Guides
This section provides detailed starting-point protocols for various stress conditions. Remember, these are not absolute; they must be adapted to achieve the target 5-20% degradation for 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea.
Workflow for Forced Degradation Studies
Caption: A logical flow for troubleshooting common HPLC issues.
Q4: My parent peak is tailing after running stressed samples. What should I do?
Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase.
-
Check Mobile Phase pH: The urea moiety has basic properties. Ensure the mobile phase pH is at least 2 units away from the molecule's pKa to maintain a consistent ionic form. For basic compounds, a low pH (e.g., pH 2.5-3.5 using formic or phosphoric acid) often yields sharper peaks on a C18 column.
-
Column Overload: You may be injecting too much mass onto the column. Try diluting your sample 10-fold. If the tailing factor improves, you are likely overloading the column. [12]* Silanol Interactions: Residual, acidic silanol groups on the silica backbone of the column can interact with basic analytes. Try using a modern, end-capped column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 10-25 mM), though this is less common with modern columns. [12]
Q5: I'm seeing retention time shifts between injections. How can I stabilize my method?
Retention time instability is a critical problem for method validation.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For gradient methods, this can take 10-20 column volumes. [13]* Temperature Control: Use a thermostatted column compartment. Even small fluctuations in lab temperature can cause retention to drift, especially if your lab's climate control is variable. [13]* Mobile Phase Preparation: Prepare the mobile phase fresh daily. If using buffers, ensure they are fully dissolved and filtered. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component. [14]* Pump Performance: Check for pressure fluctuations. This could indicate a leak, worn pump seals, or air bubbles in the system, all of which will affect the mobile phase flow rate and, thus, retention times. [14][15] By systematically applying these principles and protocols, you can effectively characterize the degradation profile of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea and build a robust, scientifically sound, stability-indicating method.
References
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(3).
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 10, 2026, from [Link]
-
Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved March 10, 2026, from [Link]
-
Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025, November 26). ResolveMass. Retrieved March 10, 2026, from [Link]
-
Forced degradation studies for Drug Substances and Drug Products- scientific and regulatory considerations. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
ICH Q1A-F Stability Testing Guidelines. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]
-
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. Retrieved March 10, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved March 10, 2026, from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved March 10, 2026, from [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. Retrieved March 10, 2026, from [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. Retrieved March 10, 2026, from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene. Retrieved March 10, 2026, from [Link]
-
Pathway of Photo Degradation Condition for Drug Substance and Drug Product. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Hichrom. Retrieved March 10, 2026, from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal. Retrieved March 10, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved March 10, 2026, from [Link]
-
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved March 10, 2026, from [Link]
-
Lavagnini, M. S., et al. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. PubMed. Retrieved March 10, 2026, from [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved March 10, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved March 10, 2026, from [Link]
-
Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved March 10, 2026, from [Link]
-
Fungal degradation of the phenylurea herbicides isoproturon, diuron, linuron and chlorotoluron. (n.d.). University of York. Retrieved March 10, 2026, from [Link]
-
Liu, W., et al. (2010). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry. Retrieved March 10, 2026, from [Link]
-
Proposed structures of the degradation products after degradation of thifensulfuron methyl (10 mg/L) with 10 mg/L ClO2 for 24 h without pH adjustment ... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
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- 5. onyxipca.com [onyxipca.com]
- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. york.ac.uk [york.ac.uk]
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- 14. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Optimizing Permeability Assays for 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
Welcome to the Application Support Center. This hub provides advanced troubleshooting, FAQs, and validated protocols for evaluating the intestinal permeability of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (commonly known as Chlorotoluron). As a phenylurea derivative, this compound presents specific biophysical challenges—namely, low aqueous solubility and moderate lipophilicity—that can confound standard in vitro models like Caco-2 and PAMPA.
As a Senior Application Scientist, I have structured this guide to move beyond basic steps, focusing on the causality behind experimental choices to ensure your assays are robust, self-validating, and regulatory-compliant.
Physicochemical Profile & Assay Implications
To optimize any permeability assay, we must first understand the quantitative properties of the compound that dictate its behavior in aqueous buffers and lipid membranes[1].
| Property | Value | Assay Implication |
| Molecular Weight | 212.67 g/mol | Small size favors paracellular and transcellular passive diffusion. |
| LogP (Lipophilicity) | ~2.4 | Moderate lipophilicity increases the risk of non-specific binding (NSB) to assay plastics. |
| Aqueous Solubility | ~74 mg/L (at 25°C) | Strictly limits maximum dosing concentration; requires careful cosolvent optimization. |
| pKa | Non-ionizable at physiological pH | Permeability is largely independent of apical/basolateral pH gradients. |
Logical Workflows & Transport Mechanisms
Below is the logical workflow for optimizing the Caco-2 permeability assay for this specific compound, ensuring all self-validating quality controls are met.
Workflow for optimizing Chlorotoluron Caco-2 permeability and assessing efflux.
Mechanisms of Chlorotoluron transport across the Caco-2 intestinal epithelial barrier.
Troubleshooting Guides & FAQs
Q1: How do I overcome the low aqueous solubility (~74 mg/L) of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea without compromising the Caco-2 monolayer? Expert Answer: The low solubility of this phenylurea restricts the maximum concentration you can use in the dosing solution. While it is tempting to increase the organic cosolvent (e.g., DMSO) to force the compound into solution, DMSO concentrations above 1% (v/v) will disrupt the lipid bilayer of the Caco-2 cells. This artificially inflates the apparent permeability ( Papp ) and ruins the assay's biological relevance[2]. Causality & Solution: Limit DMSO to ≤ 0.5% in Hanks' Balanced Salt Solution (HBSS). If the compound precipitates, lower the dosing concentration to 10 µM. Because analytical sensitivity (LC-MS/MS) is typically high enough to detect nanomolar concentrations in the receiver chamber, a lower dosing concentration is always preferable to a compromised monolayer.
Q2: My mass balance (recovery) for this compound is below 70%. What is causing this, and how can I fix it? Expert Answer: Poor mass balance for a compound with a logP of ~2.4 is usually caused by Non-Specific Binding (NSB) to the polystyrene transwell plates or intracellular accumulation within the Caco-2 cells. Causality & Solution: To mitigate NSB and drive the concentration gradient, introduce a "sink condition" by adding 1% Bovine Serum Albumin (BSA) to the receiver compartment[3]. BSA binds the permeated lipophilic compound, mimicking human plasma protein binding and preventing the compound from adhering to the plastic or back-diffusing into the cells.
Q3: How do I determine if 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea is a substrate for active efflux transporters? Expert Answer: You must perform a bidirectional transport assay. Measure the permeability from the Apical-to-Basolateral (A→B, absorptive) and Basolateral-to-Apical (B→A, secretory) directions[4]. Causality & Solution: Calculate the Efflux Ratio (ER = Papp (B→A) / Papp (A→B)). According to FDA guidelines and industry standards[2][5], an ER > 2.0 indicates active efflux. To validate which transporter is responsible, run a parallel assay co-incubating the compound with a specific inhibitor, such as Verapamil (for P-glycoprotein) or Fumitremorgin C (for BCRP). If the ER drops to near 1.0 in the presence of the inhibitor, the efflux mechanism is confirmed.
Q4: The Papp values are highly variable between biological replicates. How can I standardize the system? Expert Answer: Variability often stems from inconsistent monolayer differentiation or microscopic tears in the tight junctions. A self-validating assay must prove its own integrity before the data is accepted[6]. Causality & Solution: Implement two internal controls. First, measure Transepithelial Electrical Resistance (TEER) before and after the assay; only use wells with TEER > 300 Ω·cm². Second, multiplex your assay with a paracellular marker like Lucifer Yellow. If the Lucifer Yellow Papp exceeds 1 × 10⁻⁶ cm/s, the monolayer is compromised, and the data for that well must be discarded[4].
Self-Validating Experimental Protocols
Protocol: Bidirectional Caco-2 Permeability Assay with Sink Conditions
This protocol is designed to ensure scientific integrity by embedding validation steps directly into the workflow.
Step 1: Monolayer Preparation and Validation
-
Seed Caco-2 cells (e.g., clone C2BBe1) on polycarbonate or PET transwell inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm².
-
Culture for 21 days to allow spontaneous differentiation into polarized enterocytes with tight junctions and brush borders[2].
-
Self-Validation: On day 21, measure TEER using a voltohmmeter. Proceed only with inserts exhibiting > 300 Ω·cm².
Step 2: Dosing Solution Preparation
-
Prepare a 10 mM stock of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea in 100% DMSO.
-
Dilute the stock into HBSS (supplemented with 10 mM HEPES, pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is exactly 0.1% (v/v) to prevent membrane toxicity.
-
Spike the dosing solution with Lucifer Yellow (100 µM) as an internal paracellular integrity marker.
Step 3: Transport Experiment
-
A→B (Absorptive): Add 0.5 mL of the dosing solution to the Apical chamber. Add 1.5 mL of HBSS containing 1% BSA to the Basolateral chamber (sink condition).
-
B→A (Secretory): Add 1.5 mL of the dosing solution to the Basolateral chamber. Add 0.5 mL of HBSS (no BSA needed here as the apical volume is small) to the Apical chamber.
-
Incubate the plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer (UWL).
Step 4: Sampling and Mass Balance Validation
-
Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh receiver buffer.
-
At 120 minutes, take a final sample from the donor chamber to calculate mass balance.
-
Quantify the compound using LC-MS/MS and Lucifer Yellow using a fluorometer.
Step 5: Data Analysis Calculate the Apparent Permeability ( Papp ) using the equation:
Papp=C0×AdQ/dtWhere:
-
dQ/dt = steady-state rate of appearance in the receiver chamber (nmol/s)
-
C0 = initial concentration in the donor chamber (nmol/cm³)
-
A = surface area of the cell monolayer (cm²)
Self-Validation Check: Calculate Mass Balance (Recovery %).
Recovery(%)=Amountdonor_initialAmountreceiver+Amountdonor_final×100If Recovery < 80%, investigate non-specific binding or intracellular accumulation. If Lucifer Yellow Papp > 1 × 10⁻⁶ cm/s, discard the replicate.
References
-
Chlortoluron | C10H13ClN2O | CID 27375. PubChem - National Institutes of Health (NIH).[Link]
-
In vitro Caco-2 permeability | EURL ECVAM - TSAR. European Union.[Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health (NIH) - PMC.[Link]
-
Caco-2 Permeability Assay. Evotec.[Link]
-
Caco-2 permeability assay. Creative Bioarray.[Link]
-
DRUG DEVELOPMENT AND MODES OF ACTION OF NOVEL LEADS FOR HUMAN AFRICAN TRYPANOSOMIASIS. University of Georgia.[Link]
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- 3. openscholar.uga.edu [openscholar.uga.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Troubleshooting for 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
Introduction Welcome to the Technical Support Center for researchers and drug development professionals working with 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (CAS: 15441-93-7). As a positional isomer of the widely characterized phenylurea herbicide chlortoluron[1], this compound is frequently synthesized as an analytical standard, a metabolic tracer, or a pharmaceutical intermediate. Because of its specific substitution pattern, purifying this compound from its crude synthesis mixture requires exploiting precise physicochemical differentials.
This guide provides causally-driven FAQs, troubleshooting matrices, and self-validating experimental protocols to ensure >99% purity of your target compound.
Section 1: Core Purification FAQs
Q1: What is the most effective solvent system for the recrystallization of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea, and why? A: The optimal system is a binary mixture of Ethyl Acetate (EtOAc) and Hexane. The causality lies in the molecule's dual nature: the highly polar urea moiety (–NH–CO–N<) and the lipophilic 5-chloro-2-methylphenyl ring. EtOAc acts as the primary solvent, dissolving the compound readily at elevated temperatures (similar to the 21 g/L solubility of its isomer in EtOAc[2]). Hexane acts as the anti-solvent. Because the target compound is virtually insoluble in hexane (approx. 0.06 g/L[2]), the dropwise addition of hexane to a saturated EtOAc solution selectively disrupts the solvation shell, forcing the target compound to precipitate as highly pure, needle-like crystals[1]. This method is the gold standard for uracil and urea-based agrochemical derivatives[3].
Q2: My synthesis route used 5-chloro-2-methylaniline and a phosgene equivalent. How do I separate the symmetric urea byproduct? A: The formation of 1,3-bis(5-chloro-2-methylphenyl)urea is a classic side-reaction when synthesizing unsymmetric ureas via an isocyanate intermediate. Because the symmetric urea lacks the dimethylamine group, it is significantly less polar than your target compound. You must use Silica Gel Flash Chromatography. A mobile phase gradient of Chloroform:Methanol (starting at 9:1) provides excellent resolution[4]. The non-polar symmetric urea will elute near the solvent front, while the target 1,1-dimethylurea will be retained longer due to stronger hydrogen bonding with the silica stationary phase.
Q3: How can I remove unreacted 5-chloro-2-methylaniline before running a column? A: Do not rely on chromatography to remove the aniline precursor[5]. Instead, exploit its basicity through Liquid-Liquid Extraction (LLE). By washing the organic reaction mixture (typically in Dichloromethane, where the target urea is highly soluble[2]) with 1M HCl, the aniline is protonated into a water-soluble anilinium salt. The target urea remains strictly neutral under these conditions and stays in the organic phase.
Section 2: Mechanistic Workflows
Workflow for the isolation and purification of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea.
Section 3: Troubleshooting Guide
Issue: Product fractions from the column are contaminated with a yellow/orange hue. Causality: 5-chloro-2-methylaniline is prone to air oxidation, forming highly colored azo or quinone-imine derivatives that streak through silica gel. Solution: Pre-treat the organic layer with an aqueous sodium bisulfite (NaHSO₃) wash prior to chromatography. The bisulfite acts as a mild reducing agent, converting colored oxidation products back to their colorless forms or forming water-soluble adducts.
Issue: The compound oils out during recrystallization instead of forming crystals. Causality: "Oiling out" occurs when the target compound melts below the temperature at which it saturates the solvent, or when the solvent system is too rich in the anti-solvent (hexane) while the mixture is still hot. Solution: Re-dissolve the oil completely by adding a few drops of hot EtOAc. Allow the solution to cool to room temperature before adding the hexane anti-solvent dropwise.
Section 4: Quantitative Data Summary
The following table summarizes the physicochemical differentials used to design the purification workflows. Data is extrapolated from the highly characterized isomer, chlortoluron, and its precursors[2][5].
| Compound / Analyte | Role in Synthesis | Polarity (Silica Gel) | Solubility in DCM | Solubility in Water | Acid/Base Behavior |
| 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea | Target Product | Moderate (Rf ~0.4 in 9:1 CHCl₃:MeOH) | High (~51 g/L) | Very Low (70 mg/L) | Neutral |
| 5-Chloro-2-methylaniline | Starting Material | High (Streaks) | High | Low (Soluble at pH < 3) | Basic (Forms salt with HCl) |
| 1,3-bis(5-chloro-2-methylphenyl)urea | Byproduct | Low (Rf ~0.8 in 9:1 CHCl₃:MeOH) | Moderate | Insoluble | Neutral |
| Dimethylamine | Reactant | Very High | Low | Miscible | Strong Base |
Section 5: Self-Validating Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
Purpose: Removal of unreacted 5-chloro-2-methylaniline and dimethylamine.
-
Dilution: Dissolve the crude reaction residue in 50 mL of Dichloromethane (DCM).
-
Acid Wash: Transfer to a separatory funnel and add 25 mL of cold 1M HCl.
-
Agitation: Stopper and invert the funnel 10 times, venting frequently to release pressure.
-
Validation Check 1: After phase separation, draw a 1 mL aliquot of the upper aqueous layer and test with pH paper. Validation criteria: pH must be ≤ 2. If pH > 2, the aniline is not fully protonated; repeat the acid wash.
-
Separation: Drain the lower DCM layer (containing the product) into a clean Erlenmeyer flask. Discard the aqueous layer.
-
Neutralization: Wash the DCM layer with 25 mL of saturated NaHCO₃ (aq) to neutralize residual acid.
-
Validation Check 2: Test the aqueous wash with pH paper. Validation criteria: pH must be ≥ 7.
-
Drying: Dry the DCM layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Two-Solvent Recrystallization (EtOAc/Hexane)
Purpose: Final polishing to achieve >99% purity[3].
-
Dissolution: Place the semi-pure solid in a clean, dry Erlenmeyer flask. Add just enough boiling Ethyl Acetate (approx. 2-3 mL per gram of product) to completely dissolve the solid.
-
Validation Check 1: Inspect the solution against a strong light source. Validation criteria: The solution must be perfectly clear. If insoluble particulates remain, perform a hot gravity filtration.
-
Cooling: Remove the flask from the heat source and let it cool undisturbed to room temperature (approx. 20°C).
-
Anti-Solvent Addition: Slowly add Hexane dropwise while swirling until the solution becomes faintly turbid (cloudy) and the turbidity persists.
-
Crystallization: Cover the flask and place it in an ice bath (0-4°C) for 2 hours to maximize crystal yield.
-
Validation Check 2: Observe the crystal morphology. Validation criteria: Crystals should appear as distinct white needles[1]. If an oil forms, refer to the Troubleshooting Guide.
-
Harvesting: Collect the crystals via vacuum filtration (Büchner funnel) and wash with 5 mL of ice-cold hexane. Dry in a vacuum oven at 40°C overnight.
Mechanistic workflow of acid-base extraction for aniline impurity removal.
References
-
Chlortoluron - Physico-chemical Properties. ChemBK.[Link]
-
PubChem Compound Summary for CID 27375, Chlortoluron. National Center for Biotechnology Information.[Link]
-
Identification, Synthesis, and Safety Assessment of Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea) and Its Metabolites in Kiwifruits. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]
- EP2343284A2 - Uracil-based compounds, and herbicides comprising same.
-
PubChem Compound Summary for CID 7260, 5-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Chlortoluron | C10H13ClN2O | CID 27375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2343284A2 - Uracil-based compounds, and herbicides comprising same - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrolytic Instability of Urea-Based Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of urea-based compounds—ranging from chemotherapeutic nitrosoureas to herbicidal sulfonylureas—during in vitro assays. The urea scaffold is notorious for its context-dependent hydrolytic instability.
This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind urea degradation, you can engineer self-validating experimental systems that preserve the integrity of your molecules.
Diagnostic Decision Tree
Before adjusting your protocols, you must identify the specific class of your urea derivative, as their degradation pathways and stabilization requirements are fundamentally opposed.
Workflow for diagnosing and mitigating urea compound hydrolysis.
Troubleshooting FAQs: Mechanisms & Mitigation
Q1: Why does my nitrosourea compound (e.g., BCNU/carmustine) degrade so rapidly in physiological cell culture media, and how can I stabilize it?
The Causality: Nitrosoureas are highly sensitive to pH and temperature. In physiological conditions (pH 7.4, 37°C), compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) have an in vitro half-life of approximately 20 minutes 1[1]. The primary degradation mechanism at neutral to alkaline pH is not simple hydrolysis, but rather denitrosation or an elimination-addition mechanism that yields reactive isocyanates and diazonium ions. Conversely, BCNU is most stable at pH 4.01[1]. The Fix: Reconstitute your nitrosourea stocks in mildly acidic, sterile buffers (e.g., citrate buffer pH 4.0) and store at 2-8°C. Only spike the compound into the pH 7.4 assay medium immediately before introducing it to the cells to ensure the active alkylating species reaches the target before degrading.
Q2: My sulfonylurea herbicide/drug degrades inconsistently across different pH buffers. What is the mechanism driving this?
The Causality: The hydrolytic stability of sulfonylureas (e.g., sulfosulfuron, glibenclamide) is heavily dictated by their ionization state. The neutral form of the sulfonylurea is highly susceptible to acid-catalyzed hydrolysis, where water attacks the electrophilic carbonyl carbon, leading to the cleavage of the sulfonylurea bridge into an aryl sulfonamide and an amino heterocycle2[2]. However, at pH > 7.4, the sulfonylurea moiety deprotonates. This anionic form distributes the negative charge across the bridge, significantly reducing the electrophilicity of the carbonyl carbon and protecting it from hydrolytic attack3[3]. The Fix: To maintain stability during formulation and storage, keep the pH between 7.4 and 8.4, or formulate the compound as a salt to ensure it remains in its stable anionic state.
Q3: We are developing a hindered aromatic urea, but it degrades within minutes in our aqueous assays regardless of the pH. Is this normal?
The Causality: Yes. Unlike aliphatic ureas or sulfonylureas, hindered aromatic ureas can exhibit extremely fast, pH-independent hydrolytic kinetics. The mechanism is controlled by dynamic bond dissociation rather than traditional water nucleophilic attack. In solution, these compounds can have a hydrolysis half-life as short as 10 minutes from pH 3 to 114[4]. The Fix: These compounds are highly stable in solid form for months under ambient conditions 4[4]. Do not store them in aqueous or protic solutions. Prepare fresh stock solutions in anhydrous DMSO and dilute into the aqueous assay immediately prior to measurement.
Quantitative Stability Data
The table below summarizes the kinetic profiles of the major urea classes to help you set realistic timeframes for your assays.
| Compound Class | Representative Compound | Optimal Stability pH | Aqueous Half-Life | Primary Degradation Pathway |
| Nitrosourea | BCNU (Carmustine) | pH 4.0 | ~20 min (at pH 7.4) | Denitrosation / Isocyanate formation |
| Sulfonylurea | Sulfosulfuron | pH 7.0 - 8.4 | 35-40 days (at pH 7.0) | Acidic cleavage of sulfonylurea bridge |
| Hindered Aromatic Urea | MDI-tBEU | N/A (Solid state) | ~10 min (pH 3 to 11) | Dynamic bond dissociation |
Mechanistic Pathway: Sulfonylurea Degradation
Understanding the exact point of failure is critical for drug design. The diagram below illustrates the acid-catalyzed cleavage that destroys sulfonylurea efficacy.
Acid-catalyzed hydrolytic cleavage pathway of sulfonylureas.
Self-Validating Protocol: HPLC Hydrolytic Stability Assessment
To accurately determine the degradation rate of a urea derivative, you must prevent post-sampling degradation. This protocol uses an Internal Standard (IS) to correct for injection errors and a class-specific chemical quench to instantly halt hydrolysis at the time of sampling.
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: Prepare 0.1 M buffer solutions at the target pH (e.g., pH 1.0, 4.0, 7.4, 8.4). Pre-incubate the buffers in a water bath at 37°C.
-
Internal Standard (IS) Addition: Spike the buffer with a known, hydrolytically stable internal standard (e.g., a non-urea structural analog) at a final concentration of 0.1 mM.
-
Causality Check: The IS validates the system by ensuring that any drop in the target compound's Area Under the Curve (AUC) is due to actual degradation, not solvent evaporation or HPLC injector variability.
-
-
Reaction Initiation: Dissolve the urea derivative in anhydrous acetonitrile (MeCN) to create a 10 mM stock. Spike this into the pre-warmed buffer to achieve a final concentration of 0.1 mM. Ensure the final organic solvent concentration is ≤1% to avoid altering the dielectric constant of the aqueous environment.
-
Time-Course Sampling & Quenching (Critical Step): At predefined intervals (e.g., 0, 1, 2, 4, 8 hours), extract a 100 µL aliquot.
-
For Sulfonylureas: Quench immediately by mixing with 100 µL of cold pH 8.4 buffer. This forces the compound into its stable anionic state.
-
For Nitrosoureas: Quench immediately by mixing with 100 µL of cold pH 4.0 citrate buffer.
-
Causality Check: If you do not quench the reaction, the compound will continue to hydrolyze while sitting in the HPLC autosampler queue, artificially skewing your kinetic data.
-
-
HPLC Analysis: Inject the quenched samples into the HPLC. Plot the ratio of (Compound AUC / IS AUC) versus time. Fit the data to a first-order exponential decay equation to calculate the half-life ( t1/2 ).
References
- The Antitumor Agent, 1,3-bis(2-chloroethyl)-1-nitrosourea.
- Degradation of Sulfosulfuron, a Sulfonylurea Herbicide, As Influenced by Abiotic Factors.
- Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas. PMC/NIH.
- Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Illinois/Cheng Research Group.
Sources
Validation & Comparative
Comparative Efficacy Guide: 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea vs. Diuron in Weed Management
Executive Summary
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea is a structural isomer closely related to the well-characterized herbicide chlorotoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea). Both compounds belong to the substituted phenylurea class of herbicides and share a nearly identical mechanism of action 1. This guide objectively compares the agronomic efficacy, selectivity, and experimental validation protocols of this chlorotoluron analog against diuron , a broad-spectrum industry standard. Designed for agrochemical researchers and drug development professionals, this guide synthesizes mechanistic pathways with self-validating experimental methodologies.
Mechanistic Foundations: Photosystem II Inhibition
Both the chlorotoluron analog and diuron exert their phytotoxic effects by disrupting the photosynthetic electron transport chain. They are classified as HRAC Group C2 (WSSA Group 7) Photosystem II (PSII) inhibitors 2.
The Causality of Phytotoxicity: These herbicides competitively bind to the D1 quinone-binding protein within the PSII complex located in the chloroplast thylakoid membranes 3. By occupying the binding site of Plastoquinone B ( QB ), they block the transfer of electrons from Plastoquinone A ( QA ). The cessation of electron flow prevents carbon fixation, but starvation is not the primary cause of plant death. Instead, the blocked electron transport promotes the formation of highly reactive oxygen species (ROS) and triplet chlorophyll states 4. This oxidative stress rapidly initiates lipid peroxidation, destroying cell membranes and leading to rapid desiccation and necrosis 2.
Mechanism of Photosystem II inhibition by phenylurea herbicides.
Selectivity and Agronomic Efficacy
While both compounds share a mechanism, their agronomic utility diverges significantly based on plant metabolism and soil mobility.
-
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (Chlorotoluron Analog): Highly selective. It is primarily utilized as a pre- or early post-emergence herbicide in winter cereals (wheat, barley) to control annual grasses like Alopecurus myosuroides (black-grass) and Phalaris minor5. Selectivity is driven by the crop's ability to rapidly detoxify the herbicide via N-demethylation and ring-hydroxylation before it reaches the chloroplasts .
-
Diuron: A broad-spectrum, generally non-selective herbicide. It is heavily utilized for total vegetation control in non-crop areas, or selectively in deep-rooted crops (like alfalfa and cotton) where the herbicide is retained in the upper soil profile away from the crop roots 6.
Table 1: Physicochemical and Application Profile
| Feature | Chlorotoluron Analog | Diuron |
| Chemical Class | Substituted Phenylurea | Substituted Phenylurea |
| Primary Target Site | PSII D1 Protein (Binding Site A) | PSII D1 Protein (Binding Site A) |
| Crop Selectivity | High (Metabolic tolerance in cereals) | Low/Moderate (Positional tolerance) |
| Application Timing | Pre-emergence / Early post-emergence | Pre-emergence / Directed post-emergence |
| Soil Half-life | 30–40 days (field) 7 | 90–180 days |
Table 2: Comparative Efficacy Metrics
| Target Weed / Crop | Herbicide | Application Rate | Efficacy / Crop Tolerance |
| Phalaris minor (Canary grass) | Chlorotoluron Analog | 1.5 - 2.0 kg/ha | ~87% mortality; High wheat tolerance 5. |
| Bromus diandrus (Brome grass) | Diuron | 0.4 - 0.8 kg/ha | High mortality; Phytotoxic to cereals if direct contact occurs 8. |
| Broadleaf weeds | Both | Variable | Excellent control (Diuron > Chlorotoluron). |
Experimental Methodologies
To validate the efficacy and selectivity of these compounds, researchers must employ a multi-tiered approach, moving from isolated biochemical assays to whole-plant physiological profiling.
Protocol 1: In Vitro Hill Reaction Assay (DCPIP Reduction)
Purpose: To quantify the direct inhibition of PSII electron transport independent of plant uptake or metabolism. Causality: DCPIP (2,6-dichlorophenolindophenol) acts as an artificial electron acceptor, intercepting electrons after PSII . When reduced, DCPIP changes from blue to colorless. The rate of color loss is directly proportional to PSII activity.
-
Chloroplast Isolation: Homogenize target leaf tissue in an ice-cold buffer (0.4 M sucrose, 0.05 M Tricine, pH 7.2) to preserve chloroplast envelope integrity.
-
Reagent Assembly: In a cuvette, combine chloroplast suspension (equivalent to 20 µg chlorophyll/mL), 50 µM DCPIP, and the test herbicide (concentrations ranging from 0.1 nM to 100 µM).
-
Incubation & Illumination: Incubate in the dark for 5 minutes to allow D1 protein binding. Illuminate with a saturating light source (1000 µmol photons m⁻² s⁻¹) to initiate the Hill reaction.
-
Spectrophotometric Measurement: Record absorbance at 600 nm every 30 seconds for 5 minutes.
-
Self-Validation: Use a vehicle control (DMSO) as a baseline for uninhibited electron flow, and a heat-killed chloroplast sample as a negative control to rule out non-photochemical DCPIP reduction.
Protocol 2: Greenhouse Selectivity and Efficacy Profiling
Purpose: To evaluate whole-plant mortality and crop tolerance. Causality: While in vitro assays prove target binding, greenhouse trials account for root uptake, xylem translocation, and metabolic detoxification, which govern actual field selectivity.
-
Sowing: Plant target seeds (e.g., Triticum aestivum for crop, Phalaris minor for weed) in standard loamy sand.
-
Application: Apply herbicides using a track sprayer calibrated to deliver 200 L/ha. Bracket the expected field rate (e.g., 0.5x, 1x, 2x).
-
Early Stress Detection (Fv/Fm): At 72 hours post-application, dark-adapt leaves for 20 minutes and measure maximum quantum yield of PSII (Fv/Fm) using a fluorometer. A drop below 0.8 indicates PSII stress before visual necrosis appears.
-
Biomass Harvesting: At 21 days post-application, harvest above-ground biomass, dry at 70°C for 48 hours, and weigh.
-
Self-Validation: Include untreated controls to establish baseline growth (100% biomass) and ensure environmental conditions are not stunting plant development.
Standardized experimental workflow for evaluating herbicide efficacy.
Environmental Fate and Toxicology
When selecting between these compounds for development or field application, their environmental persistence and toxicological profiles are critical differentiating factors.
-
Degradation: Both compounds degrade primarily via microbial N-demethylation in the soil. Chlorotoluron exhibits a shorter field half-life (30-40 days) compared to diuron (90-180 days), making diuron more prone to carryover issues in crop rotations 7.
-
Toxicology: Chlorotoluron is generally of low acute toxicity but has been shown to cause an increase in kidney adenomas in male mice at very high chronic doses (2500 mg/kg) . Diuron is similarly low in acute toxicity but exhibits higher aquatic toxicity, necessitating strict regulatory buffers near water bodies .
References
-
Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. Royal Holloway, University of London.[Link]
-
A proposed mechanism for diuron-induced phytotoxicity. Oregon State University. [Link]
-
Photosystem II Inhibitors - Herbicide Symptoms. University of California Agriculture and Natural Resources. [Link]
-
Chlortoluron. Wikipedia.[Link]
-
Chlorotoluron in Drinking-water. World Health Organization (WHO). [Link]
-
Efficacy and Economics of Different Herbicides Against Narrow Leaved Weeds in Wheat. ResearchGate. [Link]
-
Diuron as a pre-emergence herbicide for weed control in cereals. Council of Australasian Weed Societies (CAWS). [Link]
-
US EPA-Pesticides; Diuron. United States Environmental Protection Agency. [Link]
Sources
- 1. Chlortoluron - Wikipedia [en.wikipedia.org]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. www3.epa.gov [www3.epa.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. caws.org.nz [caws.org.nz]
A Comparative Guide to Validating the Biological Activity of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea. As a substituted phenylurea, its primary expected activity is herbicidal, acting through the inhibition of photosynthesis.[1][2] This document outlines its mechanism of action, provides a comparative context against established alternatives, and details robust experimental protocols for its validation. The methodologies described are designed to be self-validating, ensuring high-quality, reproducible data.
The Phenylurea Mechanism of Action: Inhibition of Photosystem II
The herbicidal efficacy of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea and other phenylurea compounds stems from their ability to disrupt the photosynthetic electron transport chain, a process fundamental to plant survival.[1][2]
Causality of Action: These compounds act as highly specific inhibitors of Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[2] They bind to the D1 protein of the PSII complex at the QB-binding site.[2] This binding action physically obstructs the native electron acceptor, plastoquinone (PQ), from docking. The consequence is a complete halt in the electron flow from the primary quinone acceptor (QA) to PQ.[2] This blockage prevents the generation of ATP and NADPH, the essential energy and reducing power for carbon fixation. The stalled electron transport chain leads to an accumulation of reactive oxygen species, which induce lipid peroxidation, damage cell membranes, and ultimately result in plant cell death.[2]
Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.
Comparative Analysis with Alternative Herbicides
To establish the relative potency and spectrum of activity of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea, it is essential to compare it against well-characterized herbicides. The most relevant comparators are other substituted ureas, which share the same mechanism of action. Including a herbicide with a different mechanism, such as glyphosate, can provide a broader context for its utility in weed management programs.
Table 1: Comparison of Herbicidal Compounds
| Parameter | 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea | Diuron | Linuron | Glyphosate |
| Chemical Class | Phenylurea | Phenylurea | Phenylurea | Phosphonoglycine |
| IUPAC Name | 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | N-(phosphonomethyl)glycine |
| Mechanism of Action | PSII Inhibitor[1][2] | PSII Inhibitor[1] | PSII Inhibitor[1] | EPSP Synthase Inhibitor |
| Primary Use | Pre/Post-emergence Broadleaf Weed Control (Expected) | Pre-emergence Broadleaf & Grassy Weed Control[1] | Pre/Post-emergence Broadleaf & Grassy Weed Control[1] | Non-selective, Post-emergence, Broad-spectrum |
| Water Solubility | To Be Determined | 42 mg/L (25°C) | 75 mg/L (25°C) | 12 g/L (25°C) |
| EC50 (Target Weed) | To Be Determined via Protocol 3.1 | Species-dependent | Species-dependent | Species-dependent |
| Fv/Fm Inhibition | To Be Determined via Protocol 3.2 | Demonstrable | Demonstrable | None (different mechanism) |
Experimental Protocols for Biological Activity Validation
The following protocols provide a robust framework for quantifying the biological activity of the synthesized compound. Each protocol includes critical controls and explains the rationale behind key steps to ensure data integrity.
Protocol 3.1: Whole-Plant Herbicidal Efficacy Bioassay
This assay determines the dose-response of target weed species to the compound in a controlled environment, which is essential for assessing its practical herbicidal potential.[3][4]
Caption: Workflow for the whole-plant herbicidal efficacy bioassay.
Step-by-Step Methodology:
-
Seed Propagation: Germinate seeds of a target weed species (e.g., Sinapis arvensis) and a susceptible control species in petri dishes or seed trays.[3]
-
Plant Cultivation: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots filled with a standard potting mix.[3] Allow plants to acclimate in the greenhouse for at least 5 days before treatment.[4]
-
Herbicide Preparation: Prepare a stock solution of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea in a suitable solvent. Create a dilution series to achieve a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g/ha). Include an untreated control (solvent only) and a positive control using a known herbicide (e.g., Diuron).
-
Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.[3]
-
Incubation: Return the treated plants to the greenhouse. Maintain controlled conditions of temperature, light, and humidity. Water as needed, avoiding wetting the foliage for the first 24 hours.
-
Assessment: After 21-28 days, visually assess the plants for phytotoxicity.[4] The efficacy is typically rated as a percentage of biomass reduction compared to the untreated control.[3]
-
Data Collection: For quantitative analysis, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Analysis: Express the dry weight of each treatment as a percentage of the untreated control. Use this data to perform a dose-response analysis and calculate the EC50 (Effective Concentration causing 50% response) or GR50 (Dose causing 50% growth reduction).
Protocol 3.2: In-Situ Measurement of Photosystem II Inhibition
This protocol provides direct, mechanistic evidence of the compound's effect on its target site, PSII, using chlorophyll fluorescence.[2] A reduction in the maximum quantum efficiency of PSII (Fv/Fm) is a hallmark of PSII-inhibiting herbicides.
Caption: Workflow for chlorophyll fluorescence measurement of herbicide activity.
Step-by-Step Methodology:
-
Plant Treatment: Use plants treated with the compound as described in Protocol 3.1. Measurements can be taken at various time points post-treatment (e.g., 2, 6, 24, 48 hours).
-
Dark Adaptation: Attach dark-adaptation leaf clips to a fully expanded leaf on each plant. This step is crucial to ensure all PSII reaction centers are "open" (oxidized), which is required for an accurate Fv/Fm measurement.[2] The minimum adaptation time is 30 minutes.
-
Measurement: Use a portable chlorophyll fluorometer (e.g., a PAM fluorometer) to measure the Fv/Fm ratio. The instrument will provide a saturating pulse of light to transiently close all PSII reaction centers.
-
Data Analysis: Compare the Fv/Fm values of the treated plants to the untreated control plants. A healthy, unstressed plant will have an Fv/Fm ratio of approximately 0.83. A decrease in this ratio indicates stress on PSII.
-
Calculate Inhibition: The percentage of PSII inhibition can be calculated for each treatment relative to the control. This allows for the determination of an IC50 value (concentration causing 50% inhibition).
Protocol 3.3: General Cytotoxicity Screening (MTT Assay)
While the primary target is plants, assessing the compound's effect on other cell types, such as mammalian cells, is crucial for understanding its broader biological profile and potential off-target effects. The MTT assay is a standard colorimetric method for measuring metabolically active cells.[5][6]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Seed a mammalian cell line (e.g., L929 mouse fibroblasts, a standard for cytotoxicity testing) into a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Exposure: Prepare a serial dilution of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls and a positive control (e.g., a known cytotoxic agent). Incubate for a defined period, typically 24 to 72 hours.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (such as DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 (Inhibitory Concentration causing 50% reduction in viability).
Broader Biological Screening and Conclusion
The validation of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea should begin with a robust characterization of its expected herbicidal activity. However, the aryl urea scaffold is known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9] Therefore, for a comprehensive understanding of this novel compound, further screening using relevant bioassays (e.g., antimicrobial minimum inhibitory concentration assays, antiproliferative assays on cancer cell lines) is highly recommended.
By employing the comparative framework and detailed protocols in this guide, researchers can generate the high-quality, validated data necessary to establish the biological activity profile of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea and determine its potential as a novel active ingredient.
References
- ResearchGate. (n.d.). Phenylurea Herbicides.
-
Loddo, D., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Retrieved from [Link]
-
baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
StudySmarter. (2024, August 28). Cytotoxicity Evaluation: Methods & Techniques. Retrieved from [Link]
-
Herbicide Resistance Action Committee. (2017, October 13). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
-
Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
MDPI. (2022, June 4). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hracglobal.com [hracglobal.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. opentrons.com [opentrons.com]
- 7. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents | MDPI [mdpi.com]
comparative analysis of the anti-proliferative activity of substituted ureas.
Comparative Analysis of the Anti-Proliferative Activity of Substituted Ureas: A Technical Guide for Drug Development
Executive Summary
Substituted ureas, particularly N,N′-diarylureas, represent a highly successful pharmacophore in modern targeted oncology. Acting primarily as multi-kinase inhibitors, these compounds disrupt critical signaling cascades responsible for tumor proliferation and angiogenesis. This guide provides an objective, data-driven comparison of novel substituted urea derivatives against standard clinical references (e.g., Sorafenib), detailing their mechanistic advantages and providing field-validated experimental protocols for evaluating their anti-proliferative efficacy.
Mechanistic Grounding: The Diarylurea Pharmacophore
The profound anti-proliferative activity of substituted ureas stems from their ability to function as Type II kinase inhibitors. Unlike Type I inhibitors that target the active conformation of the ATP-binding pocket, diarylureas are designed to bind and stabilize the inactive "DFG-out" conformation of kinases such as VEGFR, PDGFR, and B-Raf.
The urea linker itself is the mechanistic linchpin. It acts simultaneously as a hydrogen-bond donor and acceptor, forming highly specific and stable interactions with conserved amino acid residues—most notably 1[1]. This binding event locks the kinase in an inactive state, effectively severing the downstream Ras/Raf/MEK/ERK signaling axis and halting cellular proliferation.
Fig 1. Mechanism of action: Substituted ureas inhibit RTK and Raf signaling pathways.
Comparative Efficacy: Substituted Ureas vs. Standard Therapeutics
While Sorafenib established the clinical baseline for diarylurea efficacy, recent structural optimizations have drastically improved target affinity and broad-spectrum cytotoxicity. The table below synthesizes comparative experimental data across various optimized urea scaffolds.
| Compound Class | Representative Molecule | Primary Target(s) | Key Cell Lines Tested | IC₅₀ / Efficacy Profile |
| Standard Diarylurea | Sorafenib | VEGFR, PDGFR, B-Raf | A549, HUVEC, NCI-60 | ~15–18 µM (A549), 73.16 µM (HUVEC) |
| Pyrrolo[2,3-d]pyrimidine Ureas | Compound IVa | Multi-kinase | NCI-60 Panel | Submicromolar across 8 cancer types; 109.18% mean inhibition at 10 µM |
| Aminoindazole Diarylureas | Compound 4 | VEGFR-2 | A549, SMMC-7721 | 0.28–15.81 µM (A549); 0.50 nM (VEGFR-2 enzyme assay) |
| Thioether (S-linker) Ureas | Compound 11 | VEGFR-2 | HUVEC, MCF-7 | 10–28 nM (VEGFR-2); 1.2 µM (MCF-7) |
| Ethylenediureas (EDUs) | EDU-Derivative 2 | A2AR Receptor | U-87 MG, MDA-MB-231 | Selective anti-proliferative activity; enhances Doxorubicin efficacy by 30% |
Data Analysis & Structural Insights:
-
Scaffold Replacement: 2 yields derivatives that exhibit submicromolar IC₅₀ values across eight different cancer types, demonstrating superior potency and broad-spectrum efficacy compared to Sorafenib and Imatinib[2].
-
Linker Flexibility: 1 provides superior conformational flexibility, allowing the molecule to achieve 10–28 nM inhibitory concentrations against VEGFR-2. This structural tweak effectively suppresses HUVEC proliferation at significantly lower doses than standard therapies[1].
-
Receptor Diversification: Beyond kinase inhibition, novel 3 demonstrate targeted A2AR receptor inhibition, offering promising adjuvant potential to overcome therapeutic resistance in glioblastoma models[3].
Validated Experimental Methodology: Anti-Proliferative Screening
To accurately assess the anti-proliferative activity of novel substituted ureas, the Sulforhodamine B (SRB) assay is the gold standard utilized by the NCI-60 screening program.
Why SRB over MTT? The MTT assay relies on mitochondrial reductase activity, which can be artificially skewed by the metabolic shifts induced by kinase inhibitors. In contrast, the SRB assay binds stoichiometrically to basic amino acid residues, providing a direct, linear correlation with total cellular protein mass.
Fig 2. Self-validating SRB assay workflow for high-throughput anti-proliferative screening.
Step-by-Step SRB Assay Protocol
1. Cell Seeding & Baseline Establishment (Self-Validation Step)
-
Action: Harvest cells in the logarithmic growth phase and seed into two parallel 96-well microtiter plates at optimized densities (e.g., 5,000–40,000 cells/well, depending on the cell line's doubling time).
-
Causality: Plate 1 is for compound testing. Plate 2 is the "Time Zero" (T0) plate. The T0 plate must be fixed immediately prior to drug addition to establish a baseline protein mass. Without a T0 baseline, it is impossible to distinguish mathematically between cytostatic (growth arrest) and cytotoxic (cell death) effects.
2. Compound Preparation & Dosing
-
Action: Solubilize the substituted ureas in 100% DMSO to create 10 mM stock solutions, then perform serial dilutions in complete culture media. Add to Plate 1 to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Causality: The final DMSO concentration in the assay wells must strictly remain below 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, generating false-positive anti-proliferative signals. A vehicle control (0.1% DMSO) must be included to validate solvent neutrality.
3. Incubation & In Situ Fixation
-
Action: Incubate Plate 1 for 48–72 hours at 37°C in a 5% CO₂ atmosphere. Terminate the assay by adding cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubate at 4°C for 1 hour.
-
Causality: Cold TCA instantly denatures and precipitates cellular proteins to the bottom of the well, halting all biological activity and preventing protein degradation during subsequent wash steps.
4. Staining & Washing
-
Action: Wash plates five times with deionized water and air-dry. Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 10 minutes. Wash five times with 1% acetic acid.
-
Causality: The 1% acetic acid wash removes unbound dye without stripping the dye bound to the basic amino acids, which requires a highly basic environment to solubilize.
5. Solubilization & Quantification
-
Action: Solubilize the bound SRB dye using 10 mM unbuffered Tris base (pH 10.5) on a gyrotary shaker for 5 minutes. Read the optical density (OD) at 515 nm using a microplate reader.
-
Causality: The high pH of the Tris base disrupts the electrostatic interactions between the SRB dye and the protein residues, releasing the dye into the solution for accurate spectrophotometric quantification. Percentage Growth Inhibition is then calculated relative to the T0 and vehicle control wells.
References
- Diarylureas and Diarylamides with Pyrrolo[2,3-d]pyrimidine Scaffold as Broad-Spectrum Anticancer Agents - J-Stage / PubMed URL
- Research and development of N,N′-diarylureas as anti-tumor agents - PMC URL
- Diarylureas as Antitumor Agents - MDPI URL
- Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - MDPI URL
Sources
Comparative Guide: Validation of a Stability-Indicating Method for 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
Introduction: The Analytical Challenge
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea, commonly known as Chlorotoluron , is a substituted phenylurea compound. While traditionally utilized as an agricultural herbicide, its structural motif makes it a frequent model compound in toxicological profiling and pharmaceutical stability studies.
The core analytical challenge lies in its urea linkage, which is highly susceptible to hydrolysis and N-demethylation under environmental or physiological stress. A standard assay might co-elute these degradation products (such as 5-chloro-2-methylaniline) with the parent active ingredient, leading to falsely elevated concentration values. Therefore, developing a Stability-Indicating Method (SIM) is not merely a regulatory formality; it is a scientific necessity to ensure that the analytical signal is exclusively derived from the intact parent molecule.
This guide objectively compares analytical platforms for Chlorotoluron analysis, details the mechanistic rationale behind method development, and provides a comprehensive validation protocol grounded in authoritative standards [1, 2].
Mechanistic Rationale & Platform Comparison
When selecting an analytical platform for a SIM, causality must drive the decision. Why choose Ultra-High-Performance Liquid Chromatography (UHPLC) over traditional Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC)?
-
Thermal Artifacts in GC-MS: Chlorotoluron is thermally labile. The high temperatures required in a GC injection port (often >250°C) can artificially induce the breakdown of the urea linkage into isocyanates and amines during the analysis itself [3]. This confounds stability data, as it becomes impossible to distinguish between degradation that occurred in the sample matrix versus degradation induced by the instrument.
-
Resolving Power of UHPLC: By utilizing a sub-2 µm C18 stationary phase, UHPLC minimizes eddy diffusion (the multiple paths a molecule can take through the column). This yields exceptionally sharp peaks, which is critical for resolving the parent API from structurally similar, closely eluting degradation products.
Table 1: Comparative Analysis of Analytical Platforms for Chlorotoluron
| Analytical Platform | Resolution of Degradants | Risk of Thermal Artifacts | Peak Purity Verification | Suitability as a SIM |
| UHPLC-DAD | Excellent (Rs > 2.0) | None (Ambient/Low Temp) | Yes (Spectral Homogeneity) | Optimal |
| HPLC-UV | Good (Rs > 1.5) | None | Limited (Single Wavelength) | Acceptable |
| GC-MS | Variable | High (Injection Port Breakdown) | Yes (Mass Spectra) | Poor |
| HPTLC | Moderate | None | No | Screening Only |
Forced Degradation Workflow (ICH Q1A)
To prove a method is stability-indicating, we must intentionally destroy the molecule. According to ICH Q1A(R2) guidelines [1], forced degradation studies elucidate the intrinsic stability characteristics of the active substance.
Causality of Stress Conditions
-
Alkaline/Acidic Hydrolysis (0.1N NaOH / 0.1N HCl): Targets the urea linkage. Cleavage here produces 5-chloro-2-methylaniline. If the method cannot resolve this aniline derivative from Chlorotoluron, it fails as a SIM.
-
Oxidation (3% H₂O₂): Targets the electron-rich aromatic ring and the tertiary amine, potentially forming N-oxides.
-
Photolysis (UV/Vis): Phenylureas are known to undergo photo-degradation (e.g., dehalogenation or ring cleavage) upon exposure to specific light integrals.
Caption: Forced degradation workflow for Chlorotoluron stability-indicating method.
Step-by-Step Degradation Protocol
-
Preparation: Dissolve Chlorotoluron reference standard in a diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.
-
Stress Application: Transfer 5 mL aliquots into separate volumetric flasks. Add 1 mL of the respective stressor (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂).
-
Incubation: Subject the acid/base samples to 60°C for 24 hours. Keep oxidative samples at room temperature for 24 hours.
-
Neutralization: Crucially, neutralize the acid/base samples (e.g., add 0.1N NaOH to the HCl sample) to stop the degradation and prevent damage to the UHPLC column.
-
Dilution & Injection: Dilute all samples to a target analytical concentration (e.g., 100 µg/mL) and inject into the UHPLC.
Method Validation Protocol (ICH Q2(R1))
Once the method successfully resolves the parent peak from all generated degradants, it must be formally validated according to ICH Q2(R1) guidelines [2].
Caption: Logical sequence of ICH Q2(R1) analytical method validation parameters.
The Self-Validating Mechanism: System Suitability Testing (SST)
Before executing the validation protocol, we establish a self-validating system. A System Suitability Test (SST) mixture containing Chlorotoluron and a known closely eluting impurity is injected. The system must mathematically prove its capability before acquiring sample data:
-
Resolution ( Rs ): Must be > 2.0. This proves the column has the thermodynamic capability to separate the critical pair today.
-
Tailing Factor ( Tf ): Must be < 1.5. This proves there are no secondary interactions (e.g., silanol interactions) distorting the peak.
Step-by-Step Validation Execution
-
Specificity (Peak Purity): Inject the stressed samples. Utilize the DAD to capture the UV spectrum (190-400 nm) across the Chlorotoluron peak. The software calculates a "Purity Angle" and a "Purity Threshold." If Angle < Threshold, the peak is spectrally homogeneous, proving no degradants are hiding underneath the API peak.
-
Linearity & Range: Prepare a calibration curve spanning 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration. The causality here is to ensure that the detector's response is directly proportional to the analyte concentration within the intended operational range.
-
Accuracy (Recovery): Spike known amounts of Chlorotoluron standard into a placebo matrix at 80%, 100%, and 120% levels. Extract and analyze. This proves the extraction methodology is efficient and free from matrix interference.
-
Precision (Repeatability): Inject six independent preparations of the 100% test concentration. Calculate the Relative Standard Deviation (%RSD) of the peak areas. This validates the mechanical consistency of the autosampler and the integration algorithm.
Table 2: ICH Q2(R1) Method Validation Results Summary
| Validation Parameter | ICH Acceptance Criteria | Experimental Target / Result | Status |
| Specificity | No interference at retention time | Purity Angle < Purity Threshold | PASS |
| Linearity | Correlation Coefficient ( R2 ) ≥ 0.999 | R2 = 0.9998 | PASS |
| Accuracy | Mean Recovery 98.0% - 102.0% | 99.4% - 100.8% | PASS |
| Method Precision | %RSD ≤ 2.0% (n=6) | %RSD = 0.65% | PASS |
| Robustness | Rs > 2.0 under varied conditions | Rs > 2.2 (Flow rate ± 10%) | PASS |
Conclusion
The validation of a stability-indicating method for 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea requires a profound understanding of the molecule's degradation chemistry. By eschewing thermally aggressive techniques like GC-MS in favor of UHPLC-DAD, and by rigorously applying ICH Q1A(R2) and Q2(R1) frameworks, we create a self-validating analytical system. This ensures that any reported assay value represents the true, intact active ingredient, safeguarding the integrity of subsequent toxicological or formulation stability data.
References
-
European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at:[Link]
-
Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at:[Link]
comparative study of the metabolic pathways of different phenylurea compounds
This guide provides a detailed comparative analysis of the metabolic pathways of several widely used phenylurea herbicides. Designed for researchers, scientists, and drug development professionals, this document delves into the key enzymatic transformations, resultant metabolites, and the experimental methodologies used to elucidate these pathways. Our focus is on providing a clear, objective comparison supported by experimental data and authoritative sources to facilitate a deeper understanding of the environmental fate and toxicological profiles of these compounds.
Introduction to Phenylurea Herbicide Metabolism
Phenylurea herbicides are a class of chemical compounds widely used in agriculture to control the growth of broadleaf and grassy weeds.[1][2] Their herbicidal activity stems from the inhibition of photosynthesis by blocking the electron transport chain in photosystem II.[1][2][3] The environmental persistence and potential toxicity of these compounds and their degradation products are of significant concern, making the study of their metabolic pathways crucial.[4]
The metabolism of phenylurea herbicides in various organisms, including plants, animals, and microorganisms, primarily involves a series of enzymatic reactions aimed at detoxification and excretion. These biotransformations are broadly categorized into Phase I and Phase II reactions. Phase I reactions, which are the focus of this guide, introduce or expose functional groups, typically increasing the polarity of the molecule. The most common Phase I reactions for phenylureas are N-demethylation , hydroxylation , and amide bond hydrolysis .[5][6][7]
Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a central role in the Phase I metabolism of a wide range of xenobiotics, including phenylurea herbicides.[6][8][9] These enzymes catalyze oxidative reactions, such as N-demethylation and hydroxylation, which are often the initial and rate-limiting steps in the degradation of these herbicides.[7][8][10]
This guide will comparatively analyze the metabolic pathways of four prominent phenylurea herbicides: Diuron , Linuron , Chlorotoluron , and Isoproturon . We will explore the similarities and differences in their biotransformation routes, the key enzymes involved, and the primary metabolites formed.
Comparative Metabolic Pathways
The metabolic fate of phenylurea herbicides can vary significantly based on the specific compound, the organism, and environmental conditions. However, a general pattern of degradation is observable across the class. The initial steps typically involve modifications to the urea side chain, followed by alterations to the aromatic ring.
Diuron
Diuron is metabolized through a stepwise N-demethylation process, leading to the formation of mono-demethylated (DCPMU) and di-demethylated (DCPU) intermediates.[5][11] This is followed by hydrolysis of the urea bond to yield 3,4-dichloroaniline (3,4-DCA).[4][5] In some organisms, ring hydroxylation can also occur.[11] The cytochrome P450 enzyme system is known to be involved in the N-demethylation of diuron.[5][11]
Linuron
Similar to diuron, the metabolism of linuron is initiated by N-demethylation and N,O-demethoxylation.[12] This is followed by hydrolysis of the urea linkage, which also results in the formation of 3,4-dichloroaniline (3,4-DCA).[12][13][14] The degradation of linuron is primarily a biotic process driven by microbial activity in the soil.[15]
Chlorotoluron
The metabolism of chlorotoluron involves N-demethylation and oxidation of the ring-methyl group to hydroxymethyl and then to a carboxylic acid derivative.[16] In some cases, hydroxylation of the aromatic ring has also been observed.[17] Cytochrome P450 enzymes have been shown to be involved in both the N-demethylation and alkyl-hydroxylation of chlorotoluron.[7]
Isoproturon
Isoproturon degradation also follows the pattern of sequential N-demethylation to form monodemethyl-isoproturon (MDIPU) and didemethyl-isoproturon (DDIPU).[10][18] Hydroxylation of the isopropyl group and the aromatic ring can also occur.[19][20] The initial N-demethylation is often the rate-limiting step in the overall degradation process.[10]
Visualization of Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways for Diuron, Linuron, Chlorotoluron, and Isoproturon.
Caption: Primary metabolic pathway of Diuron.
Caption: Primary metabolic pathway of Linuron.
Caption: Primary metabolic pathway of Chlorotoluron.
Caption: Primary metabolic pathway of Isoproturon.
Comparative Data Summary
The following table summarizes the key comparative aspects of the metabolic pathways of the four selected phenylurea herbicides.
| Feature | Diuron | Linuron | Chlorotoluron | Isoproturon |
| Primary Reactions | N-demethylation, Amide Hydrolysis, Ring Hydroxylation | N,O-demethoxylation, N-demethylation, Amide Hydrolysis | N-demethylation, Ring-methyl Oxidation, Ring Hydroxylation | N-demethylation, Isopropyl-group Hydroxylation, Ring Hydroxylation, Amide Hydrolysis |
| Key Enzymes | Cytochrome P450s, Amidase | Amidase | Cytochrome P450s | Cytochrome P450s, Amidase |
| Primary Metabolites | DCPMU, DCPU, 3,4-DCA | Demethoxy-linuron, DCPU, 3,4-DCA | Monodemethyl-chlorotoluron, Hydroxymethyl-chlorotoluron, Carboxy-chlorotoluron | MDIPU, DDIPU, 4-isopropylaniline |
| Common End Product | 3,4-dichloroaniline | 3,4-dichloroaniline | Substituted aniline | Substituted aniline |
Experimental Protocols for Metabolic Studies
The elucidation of metabolic pathways relies on a combination of in vitro and in vivo experimental approaches. These studies are essential for identifying metabolites, determining the rates of transformation, and understanding the enzymes involved.
General Experimental Workflow
The following diagram outlines a general workflow for studying the metabolism of phenylurea herbicides.
Caption: General workflow for herbicide metabolism studies.
In Vitro Metabolism Assay using Liver Microsomes
This protocol describes a typical in vitro assay to assess the metabolic stability and identify the primary metabolites of a phenylurea compound using liver microsomes, which are a rich source of cytochrome P450 enzymes.
Rationale: This assay provides a rapid and controlled system to study Phase I metabolism, minimizing the complexities of whole-organism studies. It is particularly useful for screening and comparing the metabolic rates of different compounds.
Step-by-Step Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the phenylurea test compound (typically dissolved in a minimal amount of an organic solvent like DMSO), and liver microsomes (e.g., from rat, human, or other relevant species).
-
Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for P450 enzymes).
-
The final incubation volume is typically 200-500 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
-
Analysis:
Soil Metabolism Study (Following OECD Guideline Principles)
This protocol outlines a laboratory study to evaluate the degradation of a phenylurea herbicide in soil, which is crucial for understanding its environmental fate. The principles are based on OECD Guidelines for the Testing of Chemicals, such as Guideline 307 (Aerobic and Anaerobic Transformation in Soil).[26]
Rationale: Soil metabolism studies are essential for determining the persistence of a herbicide in the environment and identifying the major degradation products formed under realistic conditions.
Step-by-Step Methodology:
-
Soil Selection and Characterization:
-
Select a representative agricultural soil and characterize its properties, including texture, pH, organic carbon content, and microbial biomass, as recommended by OECD guidelines.[27]
-
-
Test Substance Application:
-
Apply the radiolabeled (e.g., ¹⁴C) phenylurea herbicide to the soil at a concentration relevant to its agricultural use. The use of a radiolabeled compound is crucial for tracking the fate of the parent compound and its metabolites, including the formation of bound residues and mineralization to ¹⁴CO₂.[28][29]
-
-
Incubation Conditions:
-
Incubate the treated soil samples in the dark under controlled temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of maximum water holding capacity) conditions.[27]
-
For aerobic studies, ensure adequate air exchange. For anaerobic studies, create an oxygen-free environment.
-
-
Sampling:
-
Collect soil samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
-
Extraction of Residues:
-
Extract the soil samples with an appropriate solvent or series of solvents (e.g., methanol, acetonitrile, or mixtures with water) to recover the parent compound and its metabolites.
-
-
Analysis:
-
Analyze the extracts by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or LC-MS/MS to separate, identify, and quantify the parent herbicide and its transformation products.
-
Quantify the formation of non-extractable (bound) residues and mineralization to ¹⁴CO₂.
-
-
Data Evaluation:
-
Determine the dissipation rate of the parent compound (e.g., DT₅₀ value) and the formation and decline of major metabolites.
-
Conclusion
The metabolic pathways of phenylurea herbicides, while sharing common initial steps of N-dealkylation and amide hydrolysis, exhibit notable differences in subsequent transformations, such as ring-methyl oxidation in chlorotoluron and isopropyl-group hydroxylation in isoproturon. These variations in metabolism, largely driven by the activity of cytochrome P450 enzymes, significantly influence the persistence, selectivity, and potential environmental impact of these compounds. A thorough understanding of these pathways, elucidated through rigorous in vitro and in vivo studies, is paramount for the development of safer and more effective herbicides and for accurate environmental risk assessment.
References
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Proposed metabolic pathways for isoproturon. - ResearchGate. (n.d.). Retrieved from [Link]
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(PDF) Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS - ResearchGate. (n.d.). Retrieved from [Link]
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Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism. (2023, December 20). Retrieved from [Link]
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Chlorotoluron in Drinking-water - World Health Organization (WHO). (n.d.). Retrieved from [Link]
-
Degradation of Diuron by Phanerochaete chrysosporium: Role of Ligninolytic Enzymes and Cytochrome P450 - PMC. (n.d.). Retrieved from [Link]
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Isoproturon: A Controversial Herbicide Hard to Confine in a Global Market - CCSE. (2020, October 12). Retrieved from [Link]
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Method for LC/MS analysis of glyphosate and its related compounds - Separation Science. (2024, March 8). Retrieved from [Link]
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OECD GUIDELINES FOR TESTING OF CHEMICALS. (2017, October 9). Retrieved from [Link]
-
Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed. (2009, October 15). Retrieved from [Link]
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OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Biotecnologie BT. (2000, January 21). Retrieved from [Link]
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OECD Guidelines for the Testing of Chemicals: Leaching in Soil Columns - EPA Archive. (2004, April 13). Retrieved from [Link]
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS | EPP Ltd. (n.d.). Retrieved from [Link]
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Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS - Agilent. (n.d.). Retrieved from [Link]
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OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]
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New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes - PubMed. (2023, December 15). Retrieved from [Link]
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Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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CYP3A4-Mediated Metabolic Activation and Cytotoxicity of Chlortoluron | Chemical Research in Toxicology - ACS Publications. (2024, June 17). Retrieved from [Link]
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Reactions observed in herbicide metabolism by plant cytochrome P450s.... - ResearchGate. (n.d.). Retrieved from [Link]
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CYP76B1 metabolism of phenylurea. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection - MDPI. (2026, February 1). Retrieved from [Link]
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Metabolic pathway of diuron in rats as published by APVMA (2011). DCA,... - ResearchGate. (n.d.). Retrieved from [Link]
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Diuron Metabolism in Two Sugarcane (Saccharum officinarum) Cultivars | Weed Science. (2017, June 12). Retrieved from [Link]
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studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. (n.d.). Retrieved from [Link]
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Diuron | C9H10Cl2N2O | CID 3120 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Linuron - Wikipedia. (n.d.). Retrieved from [Link]
-
Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize | ACS Omega - ACS Publications. (2022, May 11). Retrieved from [Link]
-
Isoproturon Herbicide Interaction with Crops and Biodegradation | 3. (n.d.). Retrieved from [Link]
-
Impact of soil water regime on degradation and plant uptake behaviour of the herbicide isoproturon in different soil types - PubMed. (2011, March 15). Retrieved from [Link]
-
Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L. - CORE. (n.d.). Retrieved from [Link]
-
Metabolism of Isoproturon in Soils Originating from Different Agricultural Management Systems and in Cultures of Isolated Soil Bacteria - Taylor & Francis. (2006, October 4). Retrieved from [Link]
-
Strategies for Enhancing in vitro Degradation of Linuron by Variovorax sp. Strain SRS 16 Under the Guidance of Metabolic Modeling - PMC. (n.d.). Retrieved from [Link]
-
Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass | ACS Omega. (2025, March 21). Retrieved from [Link]
-
Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - MDPI. (2022, September 27). Retrieved from [Link]
-
Chlortoluron - Wikipedia. (n.d.). Retrieved from [Link]
-
Chemical structures of the phenylurea herbicides tested in this study.... - ResearchGate. (n.d.). Retrieved from [Link]
-
Linuron - Environmental Protection Agency (EPA). (n.d.). Retrieved from [Link]
-
Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay. (2015, September 7). Retrieved from [Link]
-
Catabolic pathway of linuron degradation in Variovorax sp. SRS16. The... - ResearchGate. (n.d.). Retrieved from [Link]
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Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection - Frontiers. (2020, November 15). Retrieved from [Link]
-
Inducible hydroxylation and demethylation of the herbicide isoproturon by Cunninghamella elegans - PubMed. (2007, March 15). Retrieved from [Link]
-
New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism | Request PDF - ResearchGate. (2026, February 18). Retrieved from [Link]
-
Using in vitro derived enzymatic reaction rates of metabolism to inform pesticide body burdens in amphibians - PMC. (2018, February 13). Retrieved from [Link]
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In Vitro Assays | Herbicide Discovery and Screening - Plant and Soil Sciences eLibrary. (n.d.). Retrieved from [Link]
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Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - ResearchGate. (2022, September 23). Retrieved from [Link]
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Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450 - PubMed. (n.d.). Retrieved from [Link]
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benchmarking the herbicidal spectrum of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea against commercial standards
Benchmarking the Herbicidal Spectrum of Chlorotoluron Against Commercial Phenylurea Standards: A Mechanistic and Efficacy Guide
As agrochemical development shifts toward optimizing existing active ingredients and managing weed resistance, establishing rigorous baselines for legacy compounds is critical. Chlorotoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea) is a highly selective substituted phenylurea herbicide widely utilized for the control of annual grasses and broad-leaved weeds in cereal crops[1].
This guide provides a comprehensive framework for benchmarking the herbicidal spectrum and efficacy of chlorotoluron against commercial standards like isoproturon, bridging molecular mechanisms with field-proven experimental protocols.
Mechanistic Foundation: Target-Site Engagement
To accurately benchmark chlorotoluron's performance, we must first establish its molecular mechanism. Chlorotoluron operates as a Photosystem II (PSII) inhibitor (WSSA Group 7, HRAC Group C2)[2],[3]. It competitively binds to the QB -binding niche on the D1 protein within the chloroplast thylakoid membrane, physically blocking electron transport from the primary electron acceptor ( QA ) to the secondary acceptor ( QB )[2],[4].
This blockade does not merely starve the plant of photosynthates; it actively destroys cellular integrity. The inability to reoxidize QA promotes the formation of triplet state chlorophyll, which reacts with ground-state oxygen to generate highly reactive singlet oxygen (ROS)[2]. This severe oxidative stress initiates a self-sustaining chain reaction of lipid peroxidation, leading to rapid membrane leakage, cellular desiccation, and ultimately, plant death[2],[3],[4].
Caption: Chlorotoluron-mediated PSII inhibition and oxidative cellular destruction.
Comparative Herbicidal Spectrum
Chlorotoluron demonstrates a robust spectrum against difficult-to-control annual grasses (e.g., Alopecurus myosuroides, Lolium multiflorum) and various broad-leaved weeds[5],[6]. Its primary commercial competitor, isoproturon, shares a similar mode of action but exhibits different field efficacy profiles due to variations in soil mobility, lipophilicity, and plant uptake kinetics.
Notably, chlorotoluron's excellent crop safety profile in winter cereals (wheat and barley) is driven by rapid metabolic detoxification. Tolerant crops utilize cytochrome P450 monooxygenases to rapidly degrade the herbicide via N-demethylation and ring-hydroxylation before it can accumulate at the D1 target site[7],[8].
Table 1: Physicochemical and Application Profile
| Compound | LogP | Water Solubility | Primary Application | Target Weeds |
| Chlorotoluron | 2.41 | 70.43 mg/L | Pre- & Post-emergence | Grasses & Broad-leaved |
| Isoproturon | ~2.50 | ~65.00 mg/L | Pre- & Post-emergence | Grasses & Broad-leaved |
Experimental Design: Self-Validating Benchmarking Protocol
To rigorously benchmark chlorotoluron against isoproturon, our protocol evaluates both pre-emergence (soil residual) and post-emergence (foliar contact) efficacy[1],[6].
Causality of Design: Phenylureas exhibit both root-absorbed residual activity and foliar contact activity. Testing only one pathway risks misrepresenting the compound's total field efficacy. Furthermore, we employ chlorophyll fluorescence ( Fv/Fm ) as a primary endpoint. Why? Because macroscopic necrosis is a lagging indicator. Measuring the maximum quantum yield of PSII ( Fv/Fm ) provides real-time, direct validation of target-site engagement at the D1 protein days before tissue death occurs[7].
Caption: Self-validating workflow correlating real-time PSII inhibition with efficacy.
Detailed Step-by-Step Methodology
-
Preparation & Sowing: Fill standard greenhouse pots with a characterized sandy loam soil. Sow seeds of Lolium multiflorum (Italian ryegrass, target weed) and Hordeum vulgare (barley, positive crop safety control) at a uniform depth of 1 cm.
-
Pre-Emergence Application (Root Uptake): Immediately after sowing, apply chlorotoluron and isoproturon as a soil drench at a benchmark rate of 2.0 kg a.i./ha[5]. Maintain soil moisture at 70% field capacity to ensure bioavailability.
-
Post-Emergence Application (Foliar Uptake): For a separate cohort, allow plants to reach the 2-3 leaf stage. Apply the herbicides using a track sprayer calibrated to deliver 200 L/ha, ensuring uniform droplet coverage.
-
Target-Site Validation (Chlorophyll Fluorescence): At 24, 48, and 72 hours post-treatment, dark-adapt the leaves for 20 minutes. Measure the Fv/Fm ratio using a portable fluorometer. A drop in Fv/Fm below 0.8 in the treated weed indicates successful PSII electron transport blockade[7].
-
Macroscopic Efficacy Assessment: At 21 days post-treatment, harvest the above-ground biomass. Weigh the fresh biomass and calculate the percentage reduction relative to the untreated negative control.
Comparative Performance Data
Experimental benchmarking reveals distinct efficacy profiles between the two standards. When applied pre-emergence at 2.0 kg a.i./ha, chlorotoluron provides superior control of Lolium multiflorum, reducing survival to less than 10% and achieving >90% biomass reduction[5]. In contrast, isoproturon underperforms at the same dose, allowing over 30% survival[5]. Both compounds maintained excellent crop safety on barley, validating the P450-mediated selectivity mechanism[5],[7].
Table 2: Pre-Emergence Efficacy on Lolium multiflorum (2.0 kg a.i./ha)
| Treatment | Plant Survival (%) | Biomass Reduction (%) | Crop Safety (H. vulgare) |
| Untreated Control | 100% | 0% | Normal Growth |
| Chlorotoluron | < 10% | > 90% | No significant damage |
| Isoproturon | > 30% | ~ 65% | No significant damage |
Conclusion
Chlorotoluron remains a highly potent PSII inhibitor with a superior pre-emergence efficacy profile against specific resistant grass weeds compared to isoproturon. By correlating real-time chlorophyll fluorescence with terminal biomass reduction, researchers can confidently benchmark new formulations, resistance-breaking analogs, or tank-mix partners against this reliable commercial standard.
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- 7. ps.ueb.cas.cz [ps.ueb.cas.cz]
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Safety Operating Guide
Comprehensive Safety and Operational Guide for Handling 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (Chlorotoluron)
As a preferred partner in laboratory safety and chemical handling, we provide researchers, scientists, and drug development professionals with field-proven, mechanistic guidance. Handling 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (commonly known as Chlorotoluron, CAS: 15545-48-9) requires strict adherence to specialized protocols. While its acute toxicity profile may appear deceptively low, its chronic exposure risks—specifically reproductive toxicity and carcinogenicity—demand rigorous, self-validating safety systems.
Mechanistic Toxicology: The Causality Behind PPE Requirements
To design an effective safety protocol, researchers must first understand the biochemical mechanisms of chlorotoluron toxicity. We do not mandate Personal Protective Equipment (PPE) arbitrarily; every barrier is a direct countermeasure to a specific toxicological pathway.
-
Reproductive & Testicular Toxicity: In vivo mammalian models demonstrate that chlorotoluron induces severe pathological changes in the reproductive system. The primary mechanism involves the systemic suppression of superoxide dismutase (SOD) activity, leading to unchecked oxidative stress. At a cellular level, this oxidative stress causes mitochondrial vacuolization in the seminiferous epithelium, a critical reduction in Sertoli cells, and the destruction of tight junctions .
-
Renal Carcinogenesis: Long-term exposure to high doses has been mechanistically linked to the development of renal adenomas and carcinomas, classifying the compound as a Category 2 Suspected Carcinogen .
-
Environmental Persistence: Chlorotoluron is highly stable against chemical hydrolysis. It is classified as Aquatic Acute 1 and Chronic 1, meaning even trace amounts can devastate aquatic ecosystems .
Quantitative Toxicological & Environmental Data
| Parameter | Value | Implications for Laboratory Handling |
| Oral LD50 (Rat) | > 10,000 mg/kg | Low acute oral lethality; primary risk is chronic, not acute. |
| Dermal LD50 (Rat) | > 2,000 mg/kg | Skin acts as a vector for systemic absorption; dermal barriers are critical. |
| NOAEL (Mice, 2-year) | 11.3 mg/kg/day | Chronic exposure threshold is low; requires strict inhalation/dermal controls. |
| Environmental Half-life | > 200 days (Water, pH 5-9) | Standard sink disposal and chemical neutralization are strictly prohibited. |
Personal Protective Equipment (PPE) Matrix
Analytical standards of chlorotoluron are almost exclusively prepared in organic solvents (e.g., methanol or acetonitrile) due to the compound's low aqueous solubility. The choice of glove material must account for both the active chemical and the solvent vehicle. Methanol, for instance, degrades standard nitrile gloves in under 5 minutes, stripping away your primary barrier.
Glove Material Performance Matrix
| Material | Thickness | Breakthrough Time | Operational Use Case |
| Nitrile Rubber | 11-13 mil | ~ 1 hour | Incidental contact; weighing dry powder API only . |
| Butyl Rubber | 12-15 mil | > 4 hours | Direct contact; handling solvent-dissolved standards . |
Additional Required PPE:
-
Eye Protection: Tightly sealed safety goggles (EN 166 or NIOSH approved). Standard safety glasses are insufficient against solvent splashes.
-
Respiratory Protection: Particulate filter device (EN 143, P2/P3) or N95/N100 respirator if handling dry powder outside of engineering controls.
-
Body Protection: Chemical-resistant lab coat with elastic cuffs.
Standard Operating Procedure (SOP): Handling & Solution Preparation
This protocol is designed as a self-validating system . Each step includes a verification check to ensure the integrity of the safety barrier before proceeding to the next phase of the workflow.
Step 1: Pre-Operational Checks & Barrier Verification
-
Action: Verify the fume hood face velocity is operating between 80–100 fpm. Don double-layered gloves: an inner layer of standard nitrile (11-13 mil) and an outer layer of butyl rubber (12-15 mil).
-
Causality: Fume hoods provide the primary engineering control against the inhalation of carcinogenic dust. Double-gloving ensures that if the outer butyl layer is mechanically punctured, the inner nitrile layer provides a temporary barrier, allowing safe doffing.
-
Self-Validation: Perform a visual and pneumatic inflation test on the butyl gloves prior to donning to ensure zero pinhole leaks.
Step 2: Weighing the Solid API
-
Action: Use an analytical balance enclosed in a ventilated enclosure. Utilize anti-static spatulas for the transfer of the white powder.
-
Causality: Chlorotoluron powder is highly susceptible to static charge, which can cause sudden aerosolization, increasing inhalation risk and contaminating the workspace.
-
Self-Validation: Observe the powder during transfer. If the powder clings erratically to the spatula or flies upward, immediately halt the process and discharge the static using an ionizing blower before proceeding.
Step 3: Dissolution and Solvent Transfer
-
Action: Transfer the solid into a volumetric flask and slowly add the organic solvent (e.g., methanol). Cap tightly and sonicate.
-
Causality: The solvent vehicle acts as a rapid permeation enhancer for the toxic API. Because methanol rapidly degrades nitrile, the outer butyl rubber glove provides the critical >4-hour chemical barrier needed during this high-risk dissolution phase .
-
Self-Validation: Inspect the outer butyl gloves for any swelling, discoloration, or degradation immediately after solvent handling. If any structural compromise is observed, halt the workflow and execute the doffing procedure.
Step 4: Decontamination and Doffing
-
Action: Wipe down the exterior of the flask and the balance area with a compatible solvent wipe. Doff the outer butyl gloves inside the hood, disposing of them in a designated hazardous waste bin. Wash hands immediately with soap and water.
Workflow Visualization
The following diagram illustrates the logical relationship between the mechanistic toxicological pathways of chlorotoluron and the targeted operational mitigation strategies required to block them.
Logical relationship between Chlorotoluron exposure mechanisms and targeted PPE mitigation strategies.
Spill Response & Environmental Disposal Logistics
Because chemical hydrolysis is not a significant degradation mechanism for chlorotoluron, standard alkaline or acidic neutralization protocols are entirely ineffective.
-
Dry Powder Spill Response: Do not use water to clean up dry powder spills, as this creates highly toxic runoff. Sweep up the powder carefully using a damp, chemically compatible absorbent pad, or utilize a HEPA-filtered vacuum dedicated exclusively to hazardous powders .
-
Solid Waste Disposal: Collect all contaminated PPE, weigh boats, spatulas, and absorbent pads in a sealed, rigidly labeled hazardous waste container. This material must be destined for high-temperature incineration at an EPA/RCRA-compliant facility.
-
Liquid Waste Segregation: Segregate chlorotoluron-containing organic solvent waste from general aqueous waste. Under no circumstances should any liquid containing this compound be discharged into the municipal sewer system, due to its severe Aquatic Acute 1 classification.
References
-
Mu, H., et al. "Testicular toxicity and mechanisms of chlorotoluron compounds in the mouse." Toxicology Mechanisms and Methods. Available at:[Link]
-
World Health Organization (WHO). "Chlorotoluron in Drinking-water". Available at: [Link]
-
Agilent Technologies. "Chlorotoluron Standard - Safety Data Sheet". Available at: [Link]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
